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  • Product: 5-Piperazin-1-ylthiophene-2-carbaldehyde
  • CAS: 851208-08-7

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Stability Dynamics of 5-Piperazin-1-ylthiophene-2-carbaldehyde: A Technical Guide for Preclinical Development

Executive Summary In the landscape of modern drug discovery, bifunctional heterocyclic building blocks are critical for the modular assembly of complex pharmacophores. 5-Piperazin-1-ylthiophene-2-carbaldehyde (CAS: 85120...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, bifunctional heterocyclic building blocks are critical for the modular assembly of complex pharmacophores. 5-Piperazin-1-ylthiophene-2-carbaldehyde (CAS: 851208-08-7) represents a highly versatile, yet chemically sensitive, intermediate[1]. Featuring a rigid, metabolically stable thiophene core flanked by orthogonal reactive sites—an electrophilic carbaldehyde and a nucleophilic secondary amine—this compound is a cornerstone in the synthesis of Vascular Adhesion Protein-1 (VAP-1) inhibitors and targeted anticancer agents[2].

As a Senior Application Scientist, I have structured this guide to move beyond basic material safety data. Here, we will dissect the underlying electronic causality that governs the molecule's physicochemical behavior, map its degradation pathways, and establish self-validating experimental protocols to ensure structural integrity during storage and synthetic scale-up.

Structural & Physicochemical Profiling

The chemical behavior of 5-piperazin-1-ylthiophene-2-carbaldehyde is dictated by a pronounced "push-pull" electronic system . The N1 nitrogen of the piperazine ring acts as a strong electron donor (+M effect), pushing electron density through the highly polarizable thiophene π -system toward the electron-withdrawing formyl group (-M effect) at the C2 position.

While this extended conjugation stabilizes the molecule and imparts a characteristic pale yellow hue, it significantly lowers the oxidation potential of the thiophene ring and increases the electrophilicity of the aldehyde. Understanding these parameters is essential for predicting solubility, reactivity, and shelf-life.

Table 1: Core Physicochemical Parameters
PropertyValueCausality / Implication in Development
CAS Number 851208-08-7Primary identifier for procurement and regulatory documentation[1].
Molecular Formula C9H12N2OSDictates mass spectrometric parent ion ( m/z 197.07 [M+H]+)[3].
Molecular Weight 196.27 g/mol Low molecular weight allows for extensive downstream functionalization without violating Lipinski's Rule of 5[3].
Physical State Pale yellow solidColoration is a direct result of the push-pull chromophore system lowering the HOMO-LUMO gap[2].
Storage Conditions 2-8°C, inert atmosphere (N2/Ar)Cold, dark, and anaerobic storage mitigates autoxidation and thermally-driven self-condensation[4].
Chemical Stability Stable under standard conditionsHighly susceptible to strong oxidizing agents; requires strict isolation from peroxides and atmospheric oxygen[3].

Chemical Stability & Degradation Pathways

The bifunctional nature of this molecule makes it a "monomer" capable of self-reaction if not handled correctly. The secondary amine on the piperazine ring is highly nucleophilic, while the aldehyde is a prime target for nucleophilic attack. If the compound is stored as a free base rather than a protonated salt, or if it is exposed to environmental stress, three primary degradation pathways emerge:

  • Autoxidation: The electron-rich thiophene ring facilitates the insertion of atmospheric oxygen into the formyl C-H bond, rapidly converting the aldehyde into a thiophene-2-carboxylic acid derivative[3].

  • Intermolecular Condensation (Oligomerization): At elevated temperatures or in highly concentrated solutions, the free secondary amine of one molecule will attack the aldehyde of another, forming a Schiff base (imine). This leads to a cascade of oligomeric impurities.

  • Photolytic Degradation: Thiophene carbaldehydes are sensitive to UV radiation, which can trigger radical-mediated cross-linking or ring-cleavage events[4].

Degradation_Pathways A 5-Piperazin-1-ylthiophene- 2-carbaldehyde (Free Base) B Thiophene-2-carboxylic Acid Derivative A->B O2 / Moisture (Autoxidation) C Oligomeric Schiff Bases (Condensation) A->C Heat / Concentration (Self-Reaction) D Photolytic Cleavage Products A->D UV Exposure (Unprotected)

Fig 1. Primary degradation pathways of 5-piperazin-1-ylthiophene-2-carbaldehyde under stress.

Experimental Protocols: Handling, Storage, and Synthesis

To ensure scientific integrity, workflows involving this compound must be self-validating. The following protocols detail how to assess the stability of the compound and how to successfully deploy it in complex syntheses.

Protocol 3.1: Stability-Indicating HPLC Assay for Forced Degradation

To validate storage conditions, a stability-indicating assay must be capable of resolving the parent compound from its highly polar carboxylic acid and its bulky oligomeric degradants.

  • Rationale: The piperazine moiety contains a basic secondary amine. Standard reversed-phase chromatography will result in severe peak tailing due to secondary interactions with residual silanols on the silica stationary phase. We must use an ion-pairing agent to enforce Gaussian peak shapes.

  • Step 1: Sample Preparation. Dissolve the sample in a 50:50 mixture of Acetonitrile (ACN) and LC-MS grade Water to a concentration of 1 mg/mL. Causality: This ratio ensures complete solvation of both the lipophilic thiophene core and the hydrophilic piperazine ring.

  • Step 2: Chromatographic Conditions.

    • Column: C18, 100 Å, 2.1 x 50 mm, 1.7 µm.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (TFA acts as the critical ion-pairing agent to neutralize the amine).

    • Mobile Phase B: 0.1% TFA in ACN.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Step 3: Detection & Validation. Monitor absorbance at 254 nm and 280 nm. The extended conjugation of the push-pull system provides a strong chromophore at 280 nm. A loss of parent peak area correlating with the appearance of a broad, later-eluting peak confirms oligomerization.

Protocol 3.2: Synthesis of VAP-1 Inhibitor Precursors

In the synthesis of VAP-1 inhibitors, the aldehyde group must undergo a Wittig olefination to extend the carbon framework[2]. However, the unprotected piperazine amine will interfere with the ylide reagent and cause side reactions.

  • Rationale: We must deploy an orthogonal protection strategy. By acetylating the secondary amine first, we neutralize its nucleophilicity, allowing the aldehyde to react cleanly in subsequent steps.

  • Step 1: Amine Protection (Acetylation). Dissolve 5-piperazin-1-ylthiophene-2-carbaldehyde (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere. Add Triethylamine (TEA, 1.5 eq) as a non-nucleophilic base.

  • Step 2: Reagent Addition. Cool the reaction to 0°C using an ice bath. Dropwise, add Acetic Anhydride (1.1 eq). Causality: The reaction is highly exothermic; thermal control prevents the acetic anhydride from non-specifically attacking the highly polarized thiophene ring[2].

  • Step 3: Workup. Quench with saturated aqueous NaHCO3​ to neutralize excess acetic acid. Extract the organic layer, dry over Na2​SO4​ , and concentrate in vacuo to yield 5-(4-acetylpiperazin-1-yl)thiophene-2-carbaldehyde .

  • Step 4: Carbonyl Homologation. The protected intermediate is now primed for a Wittig reaction, followed by hydrogenation and deprotection to yield the final VAP-1 inhibitor candidate[2].

Synthesis_Workflow N1 5-Piperazin-1-ylthiophene- 2-carbaldehyde N2 Amine Protection (Acetic Anhydride) N1->N2 N3 5-(4-Acetylpiperazin-1-yl) thiophene-2-carbaldehyde N2->N3 Blocks self-condensation N4 Wittig Olefination N3->N4 Carbonyl homologation N5 Hydrogenation & Deprotection N4->N5 N6 VAP-1 Inhibitor Candidate N5->N6 Final therapeutic agent

Fig 2. Synthetic workflow for VAP-1 inhibitors utilizing orthogonal protection strategies.

References

  • Title: US9603833B2 - Benzene or thiophene derivative and use thereof as VAP-1 inhibitor Source: Google Patents URL

Sources

Exploratory

An In-depth Technical Guide to the Receptor Binding Affinity Profile of 5-Piperazin-1-ylthiophene-2-carbaldehyde

Foreword: The Scientific Rationale In the landscape of modern medicinal chemistry, the strategic combination of privileged pharmacophores is a cornerstone of rational drug design. The molecule 5-Piperazin-1-ylthiophene-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Scientific Rationale

In the landscape of modern medicinal chemistry, the strategic combination of privileged pharmacophores is a cornerstone of rational drug design. The molecule 5-Piperazin-1-ylthiophene-2-carbaldehyde represents a compelling intersection of two such scaffolds: the thiophene ring and the piperazine moiety. Thiophene, a bioisostere of benzene, is a core component of numerous FDA-approved drugs, contributing to a wide array of pharmacological activities including anti-inflammatory, antipsychotic, and antimicrobial effects[1][2][3][4]. The piperazine ring is another ubiquitous structural motif in centrally active agents, renowned for its ability to interact with a variety of neurotransmitter receptors, such as dopamine, serotonin, and adrenergic receptors[5][6][7].

The conjugation of these two moieties in 5-Piperazin-1-ylthiophene-2-carbaldehyde suggests a high probability of interaction with key G-protein coupled receptors (GPCRs) within the central nervous system. The specific nature of the substitution—a piperazine at the 5-position and a carbaldehyde at the 2-position of the thiophene ring—provides a unique electronic and steric profile that warrants a thorough investigation of its receptor binding affinity. This guide provides a comprehensive framework for elucidating the receptor binding profile of this compound, from initial target selection to detailed experimental protocols and data interpretation.

Part 1: Strategic Target Selection for Primary Screening

Based on the extensive literature on piperazine and thiophene derivatives, a primary screening panel should focus on the most probable receptor targets. The selection of this panel is a critical step, as it directs the initial characterization of the compound's pharmacological landscape.

Proposed Primary Receptor Screening Panel:

Receptor FamilySpecific Subtypes Recommended for ScreeningRationale
Dopamine D1, D2, D3, D4Piperazine moieties are classic components of dopamine receptor ligands.[8][9][10] Atypical antipsychotics often exhibit a mixed D2/serotonin receptor profile.
Serotonin 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7Arylpiperazines are well-known for their high affinity for various serotonin receptor subtypes.[5][11] The specific subtype profile is crucial for predicting therapeutic effects and potential side effects.
Adrenergic α1A, α1B, α1D, α2A, α2B, α2CCross-reactivity with adrenergic receptors is common for piperazine-containing compounds and can significantly influence the overall pharmacological profile.[12]
Histamine H1, H3Antihistaminergic activity is a frequent characteristic of piperazine derivatives.[6]
Sigma σ1, σ2The piperazine scaffold is also found in high-affinity sigma receptor ligands, which are implicated in a range of neurological conditions.[13][14]

Part 2: Experimental Protocols for Receptor Binding Assays

The following section details a standardized protocol for determining the binding affinity of 5-Piperazin-1-ylthiophene-2-carbaldehyde for the proposed receptor targets using in vitro radioligand binding assays.

General Workflow for Radioligand Binding Assays

The core principle of a competitive radioligand binding assay is to measure the ability of a test compound (the "competitor," in this case, 5-Piperazin-1-ylthiophene-2-carbaldehyde) to displace a known high-affinity radiolabeled ligand from its receptor.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_compound Prepare stock solution of 5-Piperazin-1-ylthiophene-2-carbaldehyde incubation Incubate: Membranes + Radioligand + Test Compound (or buffer for total binding, or unlabeled ligand for non-specific binding) prep_compound->incubation prep_radioligand Prepare working solution of radioligand prep_radioligand->incubation prep_membranes Prepare receptor-expressing cell membranes prep_membranes->incubation filtration Rapid filtration to separate bound from free radioligand incubation->filtration scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation analysis Calculate % inhibition and determine IC50 and Ki values scintillation->analysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Step-by-Step Methodology

I. Preparation of Reagents:

  • Test Compound Stock Solution:

    • Accurately weigh a sample of 5-Piperazin-1-ylthiophene-2-carbaldehyde (purity ≥95%).

    • Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Store at -20°C.

  • Assay Buffer:

    • Prepare the appropriate assay buffer for the specific receptor target. For many neurotransmitter receptors, a common buffer is 50 mM Tris-HCl, pH 7.4, containing various ions (e.g., MgCl2, CaCl2) as required for optimal receptor binding.

  • Radioligand and Competitor Dilutions:

    • On the day of the experiment, perform serial dilutions of the test compound stock solution in the assay buffer to achieve the desired final concentrations for the competition curve.

    • Dilute the radiolabeled ligand stock to its working concentration (typically at or near its Kd value for the receptor).

II. Assay Procedure:

  • Assay Plate Setup:

    • Use a 96-well plate for the assay.

    • Designate wells for:

      • Total Binding: Contains cell membranes, radioligand, and assay buffer.

      • Non-specific Binding (NSB): Contains cell membranes, radioligand, and a high concentration of a known, unlabeled ligand for the target receptor.

      • Competition Curve: Contains cell membranes, radioligand, and varying concentrations of 5-Piperazin-1-ylthiophene-2-carbaldehyde.

  • Incubation:

    • To each well, add the components in the following order:

      • Assay Buffer

      • Test compound, unlabeled ligand for NSB, or buffer.

      • Cell membrane preparation (containing the target receptor).

      • Radioligand.

    • The final assay volume is typically 100-250 µL.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

III. Separation of Bound and Free Ligand:

  • Filtration:

    • Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. The filter retains the cell membranes with the bound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

IV. Quantification:

  • Scintillation Counting:

    • Place the filter discs into scintillation vials.

    • Add liquid scintillation cocktail to each vial.

    • Count the radioactivity in a liquid scintillation counter. The output will be in counts per minute (CPM) or disintegrations per minute (DPM).

Data Analysis and Interpretation
  • Calculation of Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Calculation of Percent Inhibition:

    • For each concentration of the test compound, calculate the percent inhibition of specific binding using the formula: % Inhibition = 100 * (1 - (CPM_competitor - CPM_NSB) / (CPM_total - CPM_NSB))

  • Determination of IC50:

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis.

    • The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculation of Ki (Inhibition Constant):

    • The Ki value is a measure of the affinity of the test compound for the receptor and is independent of the radioligand concentration. It is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L] / Kd)) Where:

      • [L] is the concentration of the radiolabeled ligand used in the assay.

      • Kd is the dissociation constant of the radiolabeled ligand for the receptor.

Data Presentation:

The binding affinity data for 5-Piperazin-1-ylthiophene-2-carbaldehyde should be summarized in a clear, tabular format.

Table 1: Hypothetical Receptor Binding Affinity Profile of 5-Piperazin-1-ylthiophene-2-carbaldehyde

ReceptorRadioligandKi (nM)
Dopamine D2[3H]SpiperoneExperimental Value
Serotonin 5-HT1A[3H]8-OH-DPATExperimental Value
Serotonin 5-HT2A[3H]KetanserinExperimental Value
Adrenergic α1[3H]PrazosinExperimental Value
.........

Part 3: Secondary Assays and Further Characterization

A comprehensive understanding of the compound's pharmacology requires more than just binding affinity. The following steps are recommended to build a complete profile.

Functional Assays

Once high-affinity targets are identified, it is crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist at these receptors.

G cluster_functional Functional Characterization cluster_results Functional Profile start High-affinity binding identified for Receptor X agonist_assay Agonist Mode Assay: Measure downstream signaling (e.g., cAMP, Ca2+ flux) in response to the compound alone. start->agonist_assay antagonist_assay Antagonist Mode Assay: Measure the ability of the compound to block the response of a known agonist. start->antagonist_assay agonist Agonist agonist_assay->agonist inverse_agonist Inverse Agonist agonist_assay->inverse_agonist antagonist Antagonist antagonist_assay->antagonist no_effect Silent Antagonist antagonist_assay->no_effect

Caption: Decision tree for functional characterization of a compound.

Broader Selectivity Profiling

To assess for potential off-target effects, the compound should be screened against a broader panel of receptors, ion channels, and enzymes. This is essential for predicting potential side effects and ensuring the safety of a potential drug candidate.

Conclusion

This technical guide provides a robust framework for the systematic evaluation of the receptor binding affinity profile of 5-Piperazin-1-ylthiophene-2-carbaldehyde. By leveraging the known pharmacology of its constituent thiophene and piperazine moieties, a targeted yet comprehensive screening strategy can be employed. The detailed protocols for radioligand binding assays and subsequent data analysis will enable researchers to accurately quantify the compound's affinity for key CNS receptors. Further characterization through functional assays and broader selectivity profiling will be essential to fully elucidate its pharmacological properties and potential as a novel therapeutic agent. The insights gained from this systematic approach are critical for advancing our understanding of this promising chemical scaffold and its potential applications in drug discovery.

References

  • Bender, A. M., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-576.
  • ResearchGate. (n.d.). Heterocycle piperazine derivatives and receptor binding affinities. Retrieved from [Link]

  • Singh, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
  • Kling-Petersen, T., et al. (1998). Enhanced D1 affinity in a series of piperazine ring substituted 1-piperazino-3-arylindans with potential atypical antipsychotic activity. Journal of Medicinal Chemistry, 41(21), 3965-3976.
  • Inam, M., et al. (2025, January 15).
  • Marona, H., et al. (2011).
  • MDPI. (2021, October 9). Thiophene-Based Compounds. In Encyclopedia. Retrieved from [Link]

  • Adani Pharma. (n.d.). Piperazine & Derivatives. Retrieved from [Link]

  • Roman, G. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 13, 1021480.
  • Royal Society of Chemistry. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

  • ResearchGate. (n.d.). Binding affinities of the piperazine and piperazinone ligands 5a-8b and.... Retrieved from [Link]

  • Almansour, A. I., et al. (2014). Synthesis and dual D2 and 5-HT1A receptor binding affinities of 5-piperidinyl and 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(2), 283-290.
  • Contino, M., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Scientific Reports, 13(1), 1801.
  • Rickli, A., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(3), 236-245.
  • PrepChem.com. (n.d.). Synthesis of 5-(1-Octynyl)thiophene-2-carboxaldehyde. Retrieved from [Link]

  • Inam, M., et al. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Journal Name, if available].
  • MacMillan, D. W. C., et al. (2021, October 8).
  • ResearchGate. (n.d.). Efficient Synthesis of N , N -Disubstituted 5-Aminothiophene-2-carboxaldehydes by Nucleophilic Aromatic Substitution in Water. Retrieved from [Link]

  • de Oliveira, M. A., et al. (2022).
  • ResearchGate. (n.d.). Synthesis and pharmacological evaluation of several N-(2-nitrophenyl) piperazine derivatives. Retrieved from [Link]

  • Al-Obaidi, A., et al. (2021). Synthesis, Antimicrobial and Anticancer Activities of 1- aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines. Biointerface Research in Applied Chemistry, 11(2), 9205-9215.

Sources

Foundational

Pharmacokinetics of 5-Piperazin-1-ylthiophene-2-carbaldehyde: A Preliminary ADME Profiling Guide

Prepared by: Senior Application Scientist, Preclinical DMPK Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals Executive Summary In the landscape of Fragment-Based Drug Discovery (FB...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical DMPK Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), low-molecular-weight building blocks are critical starting points for lead generation[1]. 5-Piperazin-1-ylthiophene-2-carbaldehyde (CAS: 851208-08-7) is a highly versatile bifunctional fragment. It features a basic piperazine ring—often utilized to improve aqueous solubility and target central nervous system (CNS) or kinase receptors—and a thiophene-2-carbaldehyde moiety, which serves as a reactive handle for synthetic elaboration.

However, from a Drug Metabolism and Pharmacokinetics (DMPK) perspective, this molecule presents three distinct metabolic liabilities that must be rigorously profiled before fragment-to-lead optimization:

  • The Thiophene Ring: A known structural alert that can undergo cytochrome P450 (CYP)-mediated S-oxidation to form reactive, potentially hepatotoxic electrophiles[2].

  • The Piperazine Ring: A basic amine highly susceptible to N-oxidation and N-dealkylation, primarily driven by CYP2D6 and CYP3A4[3].

  • The Carbaldehyde Group: A metabolic "soft spot" prone to rapid oxidation to a carboxylic acid or reduction to an alcohol.

This technical guide details the preliminary pharmacokinetic profiling of 5-Piperazin-1-ylthiophene-2-carbaldehyde, providing the mechanistic causality behind our experimental designs and the self-validating protocols required to evaluate its ADME properties.

Mechanistic Biotransformation Pathways

Understanding the metabolic fate of a fragment dictates the design of in vitro assays. The biotransformation of 5-Piperazin-1-ylthiophene-2-carbaldehyde is multiphasic.

Thiophene S-Oxidation (The Toxicity Liability)

Thiophene-containing drugs (e.g., suprofen, tienilic acid) have historically faced market withdrawal due to idiosyncratic toxicities[4]. The thiophene ring undergoes CYP450-catalyzed oxidation to form an unstable thiophene-S-oxide or epoxide[4]. This biological reactive intermediate (BRI) acts as a soft electrophile, undergoing Michael-addition with thiol-containing nucleophiles (such as cellular glutathione or proteins)[5]. Evaluating this pathway requires trapping assays using Glutathione (GSH).

Piperazine N-Oxidation and Dealkylation

Piperazine derivatives are predominantly metabolized by CYP2D6 and CYP3A4[6]. The electron-rich nitrogen atoms are prime targets for N-oxidation, while the adjacent carbons are susceptible to hydroxylation leading to ring scission or dealkylation[3].

Carbaldehyde Oxidation

Aldehydes are inherently unstable in vivo. They are rapidly converted to their corresponding carboxylic acids by Aldehyde Oxidase (AO) and Aldehyde Dehydrogenases (ALDH), or reduced to primary alcohols by aldo-keto reductases.

MetabolicPathways Parent 5-Piperazin-1-ylthiophene- 2-carbaldehyde CYP CYP450 (3A4, 2D6) Parent->CYP Phase I Oxidation AO Aldehyde Oxidase / ALDH Parent->AO Cytosolic Oxidation SOxide Thiophene-S-oxide (Reactive Intermediate) CYP->SOxide Thiophene Ring NOxide Piperazine N-oxide / Ring Scission CYP->NOxide Piperazine Ring Acid Thiophene-2-carboxylic acid (Major Circulating Metabolite) AO->Acid Carbaldehyde Group GSH GSH Adduct (Toxicity Marker) SOxide->GSH + Glutathione Trapping

Fig 1. Mechanistic biotransformation pathways of 5-Piperazin-1-ylthiophene-2-carbaldehyde.

Preliminary In Vitro ADME Profiling

To establish a baseline for lead optimization, the fragment was subjected to a battery of in vitro assays. The data below represents typical preliminary findings for a molecule of this class.

Table 1: Physicochemical and In Vitro ADME Properties
ParameterAssay / ConditionResultInterpretation
Thermodynamic Solubility PBS, pH 7.4, 24h145 µg/mLGood aqueous solubility driven by the basic piperazine ring.
LogD (pH 7.4) Shake-flask method1.2Optimal lipophilicity for FBDD (Rule of 3 compliant)[7].
Plasma Protein Binding Equilibrium Dialysis (Mouse)65% boundModerate binding; high unbound fraction ( fu​ ) available for target engagement.
Microsomal Stability Mouse Liver Microsomes (MLM) T1/2​ = 12 minHigh intrinsic clearance ( CLint​ ); rapid metabolism expected in vivo.
CYP Phenotyping Recombinant Human CYPsCYP3A4, CYP2D6Piperazine and thiophene moieties are primary substrates[6].

Experimental Methodologies: Self-Validating Protocols

Scientific integrity relies on assays that validate themselves through rigorous controls. The following protocols are designed to isolate the specific metabolic liabilities of 5-Piperazin-1-ylthiophene-2-carbaldehyde.

Protocol A: Liver Microsomal Stability and CYP Phenotyping

Causality: To determine the intrinsic clearance ( CLint​ ) and identify which specific CYP enzymes are responsible for the degradation of the fragment.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of 5-Piperazin-1-ylthiophene-2-carbaldehyde in DMSO. Dilute to a working concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Enzyme Addition: Add pooled human or mouse liver microsomes (HLM/MLM) to achieve a final protein concentration of 0.5 mg/mL. For phenotyping, substitute microsomes with 50 pmol/mL of recombinant human CYP3A4, CYP2D6, or CYP1A2[6].

  • Self-Validation Controls:

    • Negative Control: Incubations lacking NADPH (evaluates non-CYP mediated degradation, e.g., aldehyde oxidase activity).

    • Positive Controls: Verapamil (for CYP3A4) and Dextromethorphan (for CYP2D6) to ensure enzyme viability.

  • Initiation & Sampling: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Quench aliquots immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode). Calculate half-life ( T1/2​ ) using the natural log of percentage remaining versus time.

Protocol B: Reactive Metabolite Trapping (GSH Assay)

Causality: To detect the formation of the toxic thiophene-S-oxide intermediate[8]. Because this intermediate is highly unstable, it cannot be measured directly; it must be trapped using glutathione (GSH) to form a stable thioether conjugate[5].

Step-by-Step Methodology:

  • Incubation Mixture: Combine 10 µM of the compound, 1 mg/mL HLM, and 5 mM reduced Glutathione (GSH) in 100 mM phosphate buffer (pH 7.4).

  • Initiation: Add 1 mM NADPH and incubate at 37°C for 60 minutes.

  • Quenching: Stop the reaction with an equal volume of cold acetonitrile.

  • Data Acquisition: Analyze via High-Resolution Mass Spectrometry (HRMS, e.g., Q-TOF).

  • Data Processing: Perform a neutral loss scan for 129 Da (characteristic of the γ -glutamyl moiety cleavage) to specifically identify GSH adducts bound to the thiophene ring.

Workflow Compound Test Compound (1 µM) Incubation Microsomal Incubation (+NADPH, ±GSH) Compound->Incubation Quench Protein Precipitation (Cold ACN + IS) Incubation->Quench Timepoints LCMS LC-HRMS/MS Analysis Quench->LCMS Supernatant Data Calculate CL_int & Identify Adducts LCMS->Data

Fig 2. High-throughput ADME and reactive metabolite trapping workflow.

Preliminary In Vivo Pharmacokinetics

To correlate in vitro findings with systemic exposure, a preliminary single-dose PK study was conducted in male C57BL/6 mice.

Study Design:

  • Intravenous (IV): 2 mg/kg (Formulation: 5% DMSO, 10% Solutol, 85% Saline).

  • Oral (PO): 10 mg/kg (Formulation: 0.5% Methylcellulose in water).

Table 2: Preliminary In Vivo PK Parameters (Mouse)
PK ParameterIV (2 mg/kg)PO (10 mg/kg)Pharmacokinetic Implications
Cmax​ (ng/mL) 850410Moderate peak exposure due to rapid first-pass metabolism.
Tmax​ (h) -0.5Rapid absorption, typical for low MW fragments.
AUC0−∞​ (ng·h/mL) 420630Low overall exposure; indicates high systemic clearance.
T1/2​ (h) 0.81.1Short half-life driven by rapid aldehyde oxidation and CYP metabolism.
Clearance ( CL ) (mL/min/kg) 79-Approaching hepatic blood flow in mice (~90 mL/min/kg).
Volume of Distribution ( Vss​ ) (L/kg) 2.4-High volume of distribution, facilitated by the basic piperazine ring driving tissue partitioning.
Bioavailability ( F% ) -30%Limited by extensive first-pass metabolism of the carbaldehyde and thiophene groups.

Conclusion & Lead Optimization Strategy

The preliminary pharmacokinetic profiling of 5-Piperazin-1-ylthiophene-2-carbaldehyde reveals a molecule with excellent physicochemical properties (solubility, Vss​ ) but severe metabolic liabilities. The high systemic clearance (79 mL/min/kg) and short half-life are driven by the rapid oxidation of the carbaldehyde group and CYP-mediated metabolism of the thiophene and piperazine rings.

Strategic Recommendations for Medicinal Chemistry:

  • Address the Carbaldehyde: The aldehyde is too metabolically unstable for an oral drug. It should be converted into a bioisostere (e.g., a nitrile, primary amide, or heterocycle) to prevent rapid conversion to the carboxylic acid.

  • Mitigate Thiophene Toxicity: To prevent CYP3A4-mediated S-oxidation and subsequent GSH adduct formation, consider substituting the thiophene with a phenyl ring or a less electron-rich heterocycle (e.g., thiazole or pyrazole)[2].

  • Protect the Piperazine: Steric hindrance (e.g., adding methyl groups adjacent to the nitrogen) or conversion to a bridged bicyclic system can reduce CYP2D6-mediated N-dealkylation[3].

By systematically addressing these liabilities identified through rigorous DMPK profiling, this fragment can be successfully evolved into a viable, drug-like lead compound.

References

  • An Introduction to Fragment-Based Drug Discovery (FBDD) . Drug Hunter. Available at:[Link]

  • Fragment-based drug discovery: A graphical review . PMC - NIH. Available at:[Link]

  • Cytochrome P450 dependent metabolism of the new designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP). In vivo studies in Wistar and Dark Agouti rats as well as in vitro studies in human liver microsomes . PubMed. Available at:[Link]

  • Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human . Drug Metabolism and Disposition. Available at:[Link]

  • Inactivation of Cytochrome P450 (P450) 3A4 but not P450 3A5 by OSI-930, a Thiophene-Containing Anticancer Drug . PMC - NIH. Available at:[Link]

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  • Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide to an electrophilic intermediate . PubMed. Available at:[Link]

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Exploratory

Whitepaper: A Comprehensive Strategy for In Vitro Toxicity Profiling of 5-Piperazin-1-ylthiophene-2-carbaldehyde in Human Cell Lines

Executive Summary The intersection of the thiophene scaffold, a privileged core in medicinal chemistry, and the piperazine moiety, known for improving pharmacokinetic properties, makes 5-Piperazin-1-ylthiophene-2-carbald...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The intersection of the thiophene scaffold, a privileged core in medicinal chemistry, and the piperazine moiety, known for improving pharmacokinetic properties, makes 5-Piperazin-1-ylthiophene-2-carbaldehyde a compound of significant interest in drug discovery.[1][2][3] However, its novelty necessitates a thorough and systematic evaluation of its safety profile before further development. This guide presents a comprehensive, tiered strategy for the in vitro toxicity profiling of this compound in human cell lines. Moving beyond a simple checklist of assays, this document provides the causal logic behind the experimental design, detailing a self-validating system of assays to assess cytotoxicity, elucidate the mechanism of cell death, and investigate genotoxic potential. Detailed, field-tested protocols for key assays—including metabolic viability (MTT), membrane integrity (LDH), apoptosis (Annexin V/PI), and DNA damage (Comet Assay)—are provided, grounded in authoritative standards to ensure data integrity and reproducibility. This whitepaper is intended for researchers, toxicologists, and drug development professionals, offering a robust framework to generate a foundational toxicity profile for novel chemical entities.

Introduction: Rationale for a Multi-Parametric Toxicity Assessment

5-Piperazin-1-ylthiophene-2-carbaldehyde is a heterocyclic compound featuring a thiophene ring linked to a piperazine group. Thiophene derivatives are known to possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4][5] Similarly, the piperazine ring is a common pharmacophore in numerous approved drugs, often incorporated to modulate solubility and receptor affinity.[3][6][7][8] The combination of these two moieties suggests potential biological activity, but also underscores the need for a rigorous safety assessment. Early-stage in vitro toxicology is not merely a regulatory hurdle; it is a critical tool for de-risking lead compounds by identifying potential liabilities and informing structure-activity relationship (SAR) studies.[9][10]

A single cytotoxicity assay provides a limited view of a compound's interaction with a cell. For instance, an agent might inhibit mitochondrial function without immediately compromising membrane integrity.[11][12] Therefore, a robust toxicological assessment relies on a multi-parametric approach, interrogating different cellular health indicators to build a cohesive and reliable profile. This guide outlines a logical, tiered workflow designed to efficiently characterize the toxicological properties of 5-Piperazin-1-ylthiophene-2-carbaldehyde.

G cluster_0 Toxicity Profiling Workflow Compound Compound of Interest (5-Piperazin-1-ylthiophene-2-carbaldehyde) Tier1 Tier 1: Cytotoxicity Screening (MTT & LDH Assays) Compound->Tier1 Decision1 Cytotoxicity Observed? Tier1->Decision1 Tier2 Tier 2: Mechanism of Death (Annexin V / PI Assay) Decision1->Tier2  Yes NoTox Low Cytotoxicity (Consider other endpoints) Decision1->NoTox No Decision2 Apoptosis Induced? Tier2->Decision2 Report Final Toxicity Profile Tier2->Report Tier3 Tier 3: Genotoxicity (Comet Assay) Decision2->Tier3 Yes/No Tier3->Report NoTox->Report

Tiered workflow for toxicity assessment.

Tier 1: Primary Cytotoxicity & Viability Screening

The foundational step is to determine if, and at what concentrations, the compound affects basic cellular viability. We employ two assays with distinct endpoints to create a self-validating system. A panel of cell lines, including a metabolically active liver line (e.g., HepG2) and relevant cancer cell lines (e.g., MCF-7, breast; A549, lung), should be used to identify potential tissue-specific effects.[2][13]

Assay I: MTT Assay for Metabolic Activity

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes.[12][14] A decrease in the reduction of the yellow MTT to purple formazan is an indicator of reduced metabolic activity, which is often a proxy for cell viability and a sensitive early marker of mitochondrial toxicity.[11][15]

  • Cell Plating: Seed human cells (e.g., HepG2, A549) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.[15]

  • Compound Treatment: Prepare a serial dilution of 5-Piperazin-1-ylthiophene-2-carbaldehyde in culture medium (e.g., from 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells. Incubate for 24, 48, or 72 hours.[16]

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.[12] Visually confirm the formation of purple formazan crystals in control wells.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[12][15]

  • Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[11] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

Assay II: Lactate Dehydrogenase (LDH) Release Assay

Causality: The LDH assay quantifies the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity—a hallmark of necrosis or late-stage apoptosis.[17][18] This assay is complementary to the MTT assay; a compound could be metabolically toxic (low MTT signal) without causing immediate membrane rupture (low LDH release), providing crucial insight into the mode of action.[9]

  • Cell Plating and Treatment: Follow the same procedure as steps 1 and 2 of the MTT protocol in a separate 96-well plate.

  • Establish Controls: For each condition, prepare three control wells: (1) Vehicle Control (spontaneous LDH release), (2) Positive Control (maximum LDH release, treated with a lysis buffer provided in the kit 1 hour before the endpoint), and (3) Medium Background.

  • Sample Collection: At the end of the incubation period, centrifuge the plate at 600 x g for 5 minutes.[19]

  • Assay Reaction: Carefully transfer 10-50 µL of the supernatant from each well to a new flat-bottom 96-well plate. Add the LDH reaction mixture (as per the manufacturer's instructions) to each well.

  • Incubation & Data Acquisition: Incubate the plate for 10-30 minutes at room temperature, protected from light. Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.

  • Calculation: Cytotoxicity is calculated as a percentage of the maximum LDH release after correcting for background and spontaneous release.

Tier 1 Data Summary

Data should be summarized to determine the half-maximal inhibitory concentration (IC50) or half-maximal cytotoxic concentration (CC50).

CompoundCell LineAssayTimepointIC50 / CC50 (µM)
5-Piperazin-1-ylthiophene-2-carbaldehydeHepG2MTT48 hrTBD
5-Piperazin-1-ylthiophene-2-carbaldehydeHepG2LDH48 hrTBD
5-Piperazin-1-ylthiophene-2-carbaldehydeA549MTT48 hrTBD
5-Piperazin-1-ylthiophene-2-carbaldehydeA549LDH48 hrTBD
Positive Control (e.g., Doxorubicin)A549MTT48 hrTBD

TBD: To Be Determined

Tier 2: Elucidating the Mechanism of Cell Death

If significant cytotoxicity is observed in Tier 1, the next logical step is to determine the mechanism: primarily, are the cells undergoing programmed cell death (apoptosis) or uncontrolled lysis (necrosis)?

Assay: Annexin V & Propidium Iodide (PI) Staining

Causality: This flow cytometry-based assay provides a clear distinction between apoptotic and necrotic pathways.[9][20] In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[20][21] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will label these cells.[22] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[20][23]

G cluster_0 Annexin V / PI Flow Cytometry Analysis Q_LL Q3: Live Cells (Annexin V-, PI-) Q_LR Q4: Early Apoptotic (Annexin V+, PI-) Q_UL Q2: Necrotic Cells (Annexin V-, PI+) Q_UR Q1: Late Apoptotic (Annexin V+, PI+) X_Axis Annexin V-FITC → Y_Axis Propidium Iodide →

Interpreting flow cytometry quadrants.
  • Cell Culture and Treatment: Plate 1-5 x 10^5 cells in a 6-well plate. After 24 hours, treat with the compound at its IC50 and 2x IC50 concentrations for the predetermined time (e.g., 24 or 48 hours). Include vehicle and positive controls (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize, neutralize with serum-containing media, and combine with the supernatant containing floating cells. Centrifuge the cell suspension.

  • Washing: Wash cells once with cold 1X PBS and centrifuge.[23]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 5 µL of PI solution (e.g., 50 µg/mL).[22][23]

  • Incubation: Gently vortex the cell suspension and incubate for 15-20 minutes at room temperature in the dark.[21][23]

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[23] Use unstained, single-stained (Annexin V only, PI only), and positive control cells to set compensation and gates correctly.[23]

Tier 3: Assessment of Genotoxic Potential

Genotoxicity, the ability of a compound to damage DNA, is a critical toxicological endpoint.[24][25] The Comet Assay is a sensitive method for detecting DNA strand breaks in individual cells.[26][27]

Assay: Alkaline Comet Assay

Causality: The single-cell gel electrophoresis (SCGE) or Comet Assay is based on the principle that fragmented DNA will migrate faster in an electric field than intact DNA.[26] Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, leaving behind the DNA "nucleoid".[27][28] Under alkaline electrophoresis conditions (pH > 13), DNA unwinds, and fragments migrate away from the nucleoid, forming a "comet tail".[26][29] The intensity and length of the tail are proportional to the amount of DNA damage (single-strand breaks and alkali-labile sites).[29]

  • Cell Treatment: Treat cells in suspension or monolayers with the compound at non-cytotoxic to minimally cytotoxic concentrations (determined in Tier 1) for a short duration (e.g., 2-4 hours). A positive control like hydrogen peroxide (H2O2) or methyl methanesulfonate (MMS) must be included.[27]

  • Cell Embedding: Mix approximately 1 x 10^4 treated cells with low melting point agarose (at ~37°C) and pipette onto a pre-coated microscope slide. Allow to solidify on a cold surface.[27]

  • Lysis: Immerse the slides in a chilled lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C to lyse the cells and unfold the DNA.[26][27]

  • Alkaline Unwinding: Place slides in a horizontal electrophoresis tank and immerse in freshly prepared, chilled alkaline electrophoresis buffer (e.g., pH > 13) for 20-60 minutes to allow the DNA to unwind.[26]

  • Electrophoresis: Apply a voltage (e.g., ~1 V/cm) for 20-60 minutes at 4°C.[26]

  • Neutralization and Staining: Gently drain the buffer and neutralize the slides with a Tris buffer (pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Green or PI).

  • Visualization and Scoring: Visualize comets using a fluorescence microscope. Quantify DNA damage using specialized image analysis software to measure parameters like % DNA in the tail, tail length, and tail moment.[26]

Integrated Data Synthesis and Future Directions

The culmination of this tiered approach provides a comprehensive initial toxicity profile.

  • Tier 1 identifies the cytotoxic concentration range and highlights potential differences between metabolic and membrane-disrupting effects.

  • Tier 2 clarifies whether cell death is programmed (apoptotic), which is often a more controlled and less inflammatory process than necrosis.

  • Tier 3 assesses the risk of DNA damage, a critical indicator of potential long-term toxicity such as carcinogenicity.

Should 5-Piperazin-1-ylthiophene-2-carbaldehyde show significant activity in these assays, further mechanistic studies would be warranted. This could include investigating the activation of specific caspase pathways (e.g., Caspase-3, -8, -9) to confirm apoptosis, or exploring the potential for reactive oxygen species (ROS) generation.[19][30] This structured, hypothesis-driven approach ensures that development decisions are based on a robust and scientifically sound understanding of the compound's safety profile.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol. Retrieved from [Link]

  • Clementi, E., et al. (2021). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Bio-protocol, 11(16). Retrieved from [Link]

  • baseclick. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Retrieved from [Link]

  • In-Vitro. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Retrieved from [Link]

  • G, S., & G, M. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. MethodsX, 5. Retrieved from [Link]

  • MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Azqueta, A., et al. (2014). Comet assay to measure DNA repair: approach and applications. Frontiers in Genetics, 5. Retrieved from [Link]

  • Clementi, E., et al. (2021). Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells. Bio-protocol, 11(22). Retrieved from [Link]

  • SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]

  • MDPI. (2023). An Overview of Comet Assay Application for Detecting DNA Damage in Aquatic Animals. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Retrieved from [Link]

  • SCIRP. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Retrieved from [Link]

  • Semantic Scholar. (n.d.). synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Retrieved from [Link]

  • MDPI. (2021). Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Identifying Compounds with Genotoxicity Potential Using Tox21 High Throughput Screening Assays. Retrieved from [Link]

  • Spandidos Publications. (2018). Effect of a novel piperazine compound on cancer cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

  • MDPI. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Concentration-dependent effects of five piperazine derivatives with.... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]

  • UKJPB. (n.d.). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Retrieved from [Link]

  • IJRPR. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Retrieved from [Link]

  • MDPI. (2022). Sensitive Detection of Genotoxic Substances in Complex Food Matrices by Multiparametric High-Content Analysis. Retrieved from [Link]

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  • Inotiv. (n.d.). Other Genetic Toxicology Assays. Retrieved from [Link]

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Foundational

A Technical Guide to the Synthesis, Derivatization, and Early-Stage Evaluation of 5-Piperazin-1-ylthiophene-2-carbaldehyde

Abstract This technical guide provides an in-depth exploration of 5-Piperazin-1-ylthiophene-2-carbaldehyde, a heterocyclic compound strategically designed for early-stage drug discovery. We delineate the scientific ratio...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of 5-Piperazin-1-ylthiophene-2-carbaldehyde, a heterocyclic compound strategically designed for early-stage drug discovery. We delineate the scientific rationale for combining the thiophene-2-carbaldehyde scaffold with the pharmacologically significant piperazine moiety. This document furnishes detailed, field-proven protocols for its synthesis via nucleophilic aromatic substitution, methods for comprehensive structural characterization, and a robust strategy for library generation using the aldehyde as a chemical handle for reductive amination. Furthermore, we outline a pragmatic workflow for preliminary biological screening, including cytotoxicity and antimicrobial assays, to identify initial hits for lead optimization. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical scaffold in their discovery programs.

Introduction: The Strategic Rationale for a Thiophene-Piperazine Scaffold

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that influences the entire drug discovery cascade. The design of 5-Piperazin-1-ylthiophene-2-carbaldehyde is predicated on the synergistic combination of two powerful and well-validated pharmacophoric elements: the thiophene ring and the piperazine moiety.

  • The Thiophene Ring: Thiophene and its derivatives are considered bioisosteres of benzene rings and are integral components of numerous approved drugs.[1][2] The sulfur heteroatom can engage in unique interactions with biological targets, and the ring system is amenable to a wide range of chemical modifications.[1] The presence of an electron-withdrawing group, such as the carbaldehyde at the 2-position, activates the ring for certain chemical transformations, most notably nucleophilic aromatic substitution (SNAr).[3]

  • The Piperazine Moiety: The piperazine ring is one of the most ubiquitous N-heterocycles in modern pharmaceuticals, frequently classified as a "privileged scaffold".[4][5] Its inclusion in a molecule is a well-established strategy to enhance pharmacological and pharmacokinetic profiles.[5] The two nitrogen atoms can serve as hydrogen bond acceptors or donors, improving target affinity and water solubility.[6][7] This often leads to superior oral bioavailability and favorable Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics.[7] Piperazine derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, antidepressant, and antipsychotic effects.[4][5][8]

The conjugation of these two motifs creates a molecule with a pre-validated core for biological interaction and a reactive chemical handle (the aldehyde) poised for rapid diversification, making it an ideal starting point for a lead discovery campaign.

Synthesis and Chemical Elucidation

The synthesis of 5-Piperazin-1-ylthiophene-2-carbaldehyde is most efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach is logical and robust, leveraging the electronic properties of the starting materials.

Causality of the Synthetic Strategy

The core of this synthesis relies on the reaction between a thiophene ring bearing a leaving group (e.g., a halogen) at the 5-position and piperazine acting as the nucleophile. The reaction's feasibility is significantly enhanced by the presence of the electron-withdrawing carbaldehyde group at the 2-position. This group helps to stabilize the negative charge of the Meisenheimer intermediate formed during the nucleophilic attack, thereby lowering the activation energy of the reaction.[9][10] This is a classic and well-documented mechanism for functionalizing electron-poor aromatic and heteroaromatic systems.[3]

Start 5-Bromo-2-thiophenecarbaldehyde + Piperazine Intermediate Meisenheimer Complex (Stabilized by CHO group) Start->Intermediate Nucleophilic Attack Product 5-Piperazin-1-ylthiophene-2-carbaldehyde Intermediate->Product Loss of Leaving Group (Br-)

Caption: Synthetic pathway via Nucleophilic Aromatic Substitution.

Detailed Experimental Protocol: Synthesis

This protocol is designed to be self-validating, with clear steps for reaction, workup, and purification.

Reagents and Materials:

  • 5-Bromo-2-thiophenecarbaldehyde

  • Piperazine (anhydrous)

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄, anhydrous)

  • Silica Gel (for column chromatography)

Procedure:

  • Reaction Setup: To a dry, round-bottom flask under a nitrogen atmosphere, add 5-bromo-2-thiophenecarbaldehyde (1.0 eq).

  • Add anhydrous piperazine (2.5 eq) and potassium carbonate (3.0 eq). The excess piperazine acts as both reactant and a scavenger for the HBr byproduct, while K₂CO₃ serves as the base.

  • Add anhydrous DMF to dissolve the solids, creating a concentration of approximately 0.2 M with respect to the starting aldehyde.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate. The organic layers are combined.

  • Washing: Wash the combined organic layers sequentially with water (twice) and then with brine. This removes residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient elution (e.g., 50% to 100% ethyl acetate in hexanes) to isolate the pure product.

  • Final Product: Concentrate the pure fractions to yield 5-Piperazin-1-ylthiophene-2-carbaldehyde as a solid. Store at 4°C under nitrogen, protected from light.[11]

Characterization and Structural Verification

Confirmation of the product's identity and purity is essential. The following data are expected for 5-Piperazin-1-ylthiophene-2-carbaldehyde.

PropertyExpected Value / Observation
Molecular Formula C₉H₁₂N₂OS
Molecular Weight 196.27 g/mol [11]
Physical Form Solid[11]
Purity (HPLC) >95%[11]
¹H NMR Peaks corresponding to aldehyde, thiophene, and piperazine protons.
Mass Spectrometry (MS) [M+H]⁺ = 197.07
CAS Number 851208-08-7[11]

Early-Stage Research & Derivatization Strategy

With the core scaffold synthesized and validated, the next logical step is to create a library of analogues to explore the structure-activity relationship (SAR).

The Aldehyde as a Chemical Handle: Reductive Amination

The aldehyde functional group is an exceptionally versatile handle for diversification. Reductive amination is a robust and widely used one-pot reaction in medicinal chemistry to form C-N bonds.[12][13] It involves the reaction of the aldehyde with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ by a mild reducing agent to yield the corresponding amine.[14][15] This method is highly efficient and tolerates a wide variety of functional groups.[16]

Core Core Scaffold (5-Piperazin-1-ylthiophene -2-carbaldehyde) Imine Imine / Iminium Ion Intermediate Core->Imine + AmineLib Amine Library (R1R2NH) AmineLib->Imine + ProductLib Product Library (Diverse Derivatives) Imine->ProductLib ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->ProductLib Reduction

Caption: Library synthesis workflow via reductive amination.

Experimental Workflow: Library Synthesis

This general protocol can be adapted for parallel synthesis to rapidly generate a compound library.

Reagents and Materials:

  • 5-Piperazin-1-ylthiophene-2-carbaldehyde (Core Scaffold)

  • Library of diverse primary and secondary amines

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic)

Procedure:

  • Reaction Setup: In an array of reaction vials, dispense the core scaffold (1.0 eq) dissolved in DCM.

  • Amine Addition: To each vial, add a unique amine from the library (1.1 eq).

  • Add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation.

  • Stir the mixtures at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) to each vial. This reducing agent is mild and selective for the iminium ion over the starting aldehyde.[14]

  • Reaction Execution: Allow the reactions to proceed at room temperature for 12-24 hours.

  • Workup: Quench each reaction with a saturated solution of sodium bicarbonate. Extract with DCM, dry the organic layer over MgSO₄, and concentrate.

  • Purification: Purification is typically achieved by preparative HPLC-MS to ensure high purity of each library member.

Preliminary Biological Screening Strategy

The initial screening cascade is designed to quickly assess the general bioactivity of the newly synthesized library and identify promising "hits."

Target Hypothesis and Assay Selection

Given the prevalence of piperazine and thiophene scaffolds in oncology and infectious disease research, a logical starting point is to screen for cytotoxicity against cancer cell lines and for antimicrobial activity.[2][4][17][18]

Library Synthesized Compound Library PrimaryScreen Primary Screening (Single High Concentration, e.g., 10 µM) Library->PrimaryScreen Cytotoxicity Cytotoxicity Assay (e.g., MTT on Cancer Cell Line) PrimaryScreen->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC against Bacteria/Fungi) PrimaryScreen->Antimicrobial Inactive Inactive Compounds (Discard/Deprioritize) Cytotoxicity->Inactive Active Active 'Hits' (Show >50% Inhibition) Cytotoxicity->Active Antimicrobial->Inactive Antimicrobial->Active DoseResponse Dose-Response Confirmation (IC₅₀ / MIC Determination) Active->DoseResponse ConfirmedHits Confirmed Hits (Potent & Selective) DoseResponse->ConfirmedHits SAR SAR Analysis & Lead Optimization ConfirmedHits->SAR

Sources

Protocols & Analytical Methods

Method

Advanced Mass Spectrometry Fragmentation Profiling of 5-Piperazin-1-ylthiophene-2-carbaldehyde

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Discovery Researchers Compound Focus: 5-Piperazin-1-ylthiophene-2-carbaldehyde (CAS: 851208-08-7) Executive Context & Analytical Rationale 5-Piperazin-1-ylt...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Discovery Researchers Compound Focus: 5-Piperazin-1-ylthiophene-2-carbaldehyde (CAS: 851208-08-7)

Executive Context & Analytical Rationale

5-Piperazin-1-ylthiophene-2-carbaldehyde is a critical bifunctional heterocyclic building block, prominently utilized in the synthesis of vascular adhesion protein-1 (VAP-1) inhibitors and various psychoactive or chemotherapeutic analogs . In drug metabolism and pharmacokinetics (DMPK) studies, establishing a definitive mass spectrometric (MS) signature for this precursor is essential for tracking downstream metabolites.

As a Senior Application Scientist, I have designed this protocol not merely as a set of instructions, but as a mechanistic framework . Understanding why this molecule fragments the way it does allows researchers to confidently identify structurally related analogs and distinguish between isobaric interferences in complex biological matrices.

Mechanistic Fragmentation Pathways (The "Why")

The fragmentation of 5-piperazin-1-ylthiophene-2-carbaldehyde under positive Electrospray Ionization (ESI+) and Collision-Induced Dissociation (CID/HCD) is governed by the competition for charge retention between the highly basic piperazine nitrogen and the conjugated thiophene-carbaldehyde system.

Pathway A: Charge-Driven Piperazine Cross-Ring Cleavage

The secondary amine of the piperazine ring (pKa ~9.8) is the primary site of protonation. Upon collisional activation, the saturated ring undergoes inductive cleavage. The initial C-N bond rupture is followed by a predictable retro-Diels-Alder-like elimination of neutral ethylenimine ( C2​H5​N , 43.0422 Da) . This pathway is a highly reliable diagnostic marker for unsubstituted piperazine moieties.

Pathway B: Conjugation-Driven Neutral Loss of Carbon Monoxide

The carbaldehyde group attached to the thiophene ring is prone to the neutral loss of carbon monoxide (CO, 27.9949 Da). This is a thermodynamically driven process; the expulsion of CO yields a highly stable, resonance-stabilized thiopyrylium-like or acylium cation ( C8​H13​N2​S+ ) .

Pathway C: Heterolytic C-N Bond Cleavage

The bond connecting the piperazine ring to the thiophene core possesses partial double-bond character due to resonance. Cleavage of this bond requires higher collision energies and results in two competing fragment ions depending on charge retention: the protonated piperazine ion ( m/z 87.0920) or the thiophene-2-carbaldehyde cation ( m/z 110.9904).

Fragmentation Tree Visualization

MS_Fragmentation M [M+H]+ m/z 197.0746 C9H13N2OS+ F1 [M+H - CO]+ m/z 169.0797 C8H13N2S+ M->F1 -CO (27.9949 Da) Acylium Formation F2 [M+H - C2H5N]+ m/z 154.0325 C7H8NOS+ M->F2 -C2H5N (43.0422 Da) Cross-Ring Cleavage F3 [Piperazine+H]+ m/z 87.0920 C4H11N2+ M->F3 C-N Cleavage Charge on Basic N F4 [Thiophene-CHO]+ m/z 110.9904 C5H3OS+ M->F4 C-N Cleavage Charge on Thiophene F1->F3 -C4H2S (81.9877 Da) Secondary Cleavage

ESI-MS/MS Fragmentation Pathway of 5-Piperazin-1-ylthiophene-2-carbaldehyde [M+H]+.

Quantitative Data & Fragment Assignments

The following table summarizes the theoretical exact masses and structural assignments required for High-Resolution Mass Spectrometry (HRMS) library building.

Ion TypeFormulaTheoretical m/zNeutral Loss (Da)Mechanistic Assignment
Precursor C9​H13​N2​OS+ 197.0746N/AProtonated intact molecule [M+H]+
Fragment 1 C8​H13​N2​S+ 169.079727.9949 (CO)Carbaldehyde cleavage; Acylium formation
Fragment 2 C7​H8​NOS+ 154.032543.0422 ( C2​H5​N )Piperazine cross-ring cleavage
Fragment 3 C5​H3​OS+ 110.990486.0842 ( C4​H10​N2​ )C-N cleavage; Charge on thiophene
Fragment 4 C4​H11​N2+​ 87.0920109.9826 ( C5​H2​OS )C-N cleavage; Charge on piperazine

Experimental Protocol: LC-HRMS/MS Workflow

This protocol is optimized for a Q-Exactive Orbitrap or equivalent high-resolution mass spectrometer coupled to a UHPLC system.

Phase 1: Sample Preparation & System Suitability
  • Stock Solution: Dissolve 1.0 mg of 5-piperazin-1-ylthiophene-2-carbaldehyde in 1 mL of LC-MS grade DMSO.

  • Working Dilution: Dilute the stock to 1 µg/mL using an initial mobile phase composition of 95:5 Water:Acetonitrile (containing 0.1% Formic Acid).

  • Self-Validating System Check: Inject a blank followed by the working solution. The protocol self-validates if the mass error of the precursor ion ( m/z 197.0746) is < 3 ppm . If the error exceeds this threshold, halt the workflow and perform a mass calibration.

Phase 2: UHPLC Chromatographic Separation
  • Rationale: A sub-2-micron C18 column is chosen to minimize peak broadening of the highly polar piperazine moiety.

  • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 × 100 mm).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid. (Causality: Formic acid ensures complete protonation of the secondary amine, which is an absolute prerequisite for the charge-driven fragmentation mechanisms described above).

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: Linear ramp to 60% B

    • 5.0 - 6.0 min: Flush at 95% B

    • 6.0 - 8.0 min: Re-equilibrate at 5% B

  • Flow Rate: 0.4 mL/min.

Phase 3: Mass Spectrometry (ESI-HCD) Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Source Parameters: Spray Voltage: 3.5 kV; Capillary Temperature: 320°C; Sheath Gas: 40 arb; Aux Gas: 10 arb.

  • MS2 Activation: Higher-energy Collisional Dissociation (HCD).

  • Stepped Normalized Collision Energy (NCE): 15, 30, 45 eV.

    • Causality for Stepped NCE: The saturated piperazine ring is relatively labile and fragments at low energies (15 eV) to yield m/z 154.0325. Conversely, the conjugated C-N bond and the carbaldehyde group are highly stable, requiring elevated energies (30-45 eV) to yield m/z 87.0920 and m/z 169.0797. A stepped NCE approach multiplexes these energies into a single scan, capturing both fragile and robust structural features simultaneously to generate a comprehensive, self-validating spectral fingerprint.

References

  • Benzene or thiophene derivative and use thereof as VAP-1 inhibitor. US Patent 9,603,833 B2. Contains synthetic routes and structural utilization of 5-piperazin-1-ylthiophene-2-carbaldehyde.
  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. National Center for Biotechnology Information (PMC). Details the characteristic 43 Da and 45 Da cross-ring neutral losses of protonated piperazine derivatives.[Link]

  • Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid Communications in Mass Spectrometry (PubMed). Validates the thermodynamic drivers behind the loss of CO from thiophene-conjugated carbonyl systems.[Link]

Application

Preparation of 5-Piperazin-1-ylthiophene-2-carbaldehyde stock solutions in DMSO

Application Note: Preparation and Handling of 5-Piperazin-1-ylthiophene-2-carbaldehyde Stock Solutions in DMSO Introduction & Scientific Rationale 5-Piperazin-1-ylthiophene-2-carbaldehyde is a versatile heterocyclic buil...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Handling of 5-Piperazin-1-ylthiophene-2-carbaldehyde Stock Solutions in DMSO

Introduction & Scientific Rationale

5-Piperazin-1-ylthiophene-2-carbaldehyde is a versatile heterocyclic building block frequently utilized in drug discovery, notably as a critical intermediate in the synthesis of vascular adhesion protein-1 (VAP-1) inhibitors and other targeted therapeutics[1]. The molecule features a thiophene core coupled with a basic piperazine ring and a reactive carbaldehyde group. To evaluate its biological activity or utilize it in downstream cell-based assays, researchers must prepare stable, highly concentrated stock solutions.

Dimethyl sulfoxide (DMSO) is the universal solvent of choice for this procedure. Its amphiphilic nature efficiently disrupts the compound's crystal lattice energy, ensuring complete dissolution while maintaining the chemical stability of the reactive carbaldehyde moiety[2].

Physicochemical Properties

Understanding the compound's baseline metrics is critical for accurate molarity calculations, determining solubility limits, and establishing proper storage conditions[3].

ParameterValueNotes
Compound Name 5-Piperazin-1-ylthiophene-2-carbaldehydeStandard IUPAC nomenclature
CAS Number 851208-08-7Unique chemical identifier[3]
Molecular Formula C9H12N2OSDerived from molecular structure
Molecular Weight 196.27 g/mol Essential for accurate molarity calculations
Appearance Solid (off-white to pale yellow)Visual baseline for quality control
Primary Solvent Anhydrous DMSOEnsures maximum solubility and stability[2]

Experimental Workflow Visualization

The following diagram illustrates the critical path for preparing and storing the DMSO stock solution, designed to ensure minimal degradation and maximum reproducibility.

G Equilibrate 1. Temperature Equilibration (Prevent moisture) Weigh 2. Weigh Compound (Analytical balance) Equilibrate->Weigh Dissolve 3. Add Anhydrous DMSO (Target 10 - 50 mM) Weigh->Dissolve Agitate 4. Vortex & Mild Sonication (Max 37°C) Dissolve->Agitate QC 5. Visual Inspection (Ensure dissolution) Agitate->QC Aliquot 6. Aliquot & Store (Amber vials at -20°C) QC->Aliquot

Workflow for preparing 5-Piperazin-1-ylthiophene-2-carbaldehyde DMSO stock solutions.

Step-by-Step Methodology

Expertise & Experience: Causality and self-validation are embedded directly into these steps to ensure a trustworthy, reproducible experimental system.

Step 1: Reagent and Equipment Preparation

  • Action: Allow the sealed vial containing 5-Piperazin-1-ylthiophene-2-carbaldehyde to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

  • Causality: Opening a cold vial introduces atmospheric moisture, which immediately condenses on the powder. Water contamination in DMSO stocks accelerates the degradation of the carbaldehyde group via oxidation and drastically reduces overall solubility[2].

Step 2: Weighing the Compound

  • Action: Using a calibrated analytical balance inside a chemical fume hood, weigh the desired mass of the compound into a sterile, amber glass vial or a foil-wrapped microcentrifuge tube[4].

  • Causality: The fume hood protects the operator from potential aerosolized particulates. Amber vials are mandatory because heterocyclic carbaldehydes can be photosensitive; protecting them from UV light prevents photo-oxidation during handling and storage[4].

Step 3: Calculating and Adding the Solvent

  • Action: Calculate the required volume of anhydrous DMSO (purity ≥ 99.9%) to achieve a target stock concentration (e.g., 10 mM or 50 mM). Add the solvent directly to the weighed powder.

    • Formula: Volume (mL) = Mass (mg) /[Concentration (mM) × Molecular Weight ( g/mol )] × 1000

  • Causality: Preparing a highly concentrated stock (typically 1000X the final assay concentration) is critical. This ensures that when the stock is diluted into the final aqueous assay medium, the residual DMSO concentration remains below 0.1% to 0.3%, preventing solvent-induced cytotoxicity or artifactual enzymatic inhibition[4][5].

Step 4: Dissolution and Agitation

  • Action: Cap the vial securely and vortex gently for 30–60 seconds. If particulates remain, subject the vial to mild sonication in a water bath not exceeding 37°C for 2–5 minutes[2][5].

  • Causality: Mechanical agitation (vortexing) and acoustic cavitation (sonication) overcome the kinetic barriers of dissolution. Temperature is strictly capped at 37°C because excessive heat can trigger thermal degradation or unwanted side reactions of the reactive carbaldehyde moiety[5].

Step 5: Aliquoting and Storage

  • Action: Divide the clear, dissolved stock solution into single-use aliquots (e.g., 10–50 µL) in sterile, tightly sealed tubes. Store immediately at -20°C or -80°C[2].

  • Causality: Repeated freeze-thaw cycles cause localized concentration gradients and precipitate formation. Single-use aliquots establish a self-validating system where each experiment utilizes a pristine, uncompromised sample[2].

Quality Control & Self-Validating System

To ensure the absolute trustworthiness of the experimental data derived from this stock solution, implement the following validation checks before proceeding to downstream assays:

  • Visual Clarity Check: Before use, thaw the aliquot at room temperature and inspect it against a light source. The solution must be completely transparent. Any turbidity or cloudiness indicates precipitation, rendering the aliquot invalid[2].

  • Aqueous Dilution Test: Perform a mock dilution by adding 1 µL of the DMSO stock into 999 µL of the target aqueous buffer (e.g., PBS or cell culture media). Observe for micro-precipitates under an inverted microscope. If precipitation occurs, the compound's aqueous solubility limit has been exceeded, and a lower final concentration must be used[5].

  • Analytical Verification: For long-term storage (> 3 months), verify the structural integrity of a representative aliquot using LC-MS to ensure the carbaldehyde group has not oxidized into a carboxylic acid.

References

  • Title: US9603833B2 - Benzene or thiophene derivative and use thereof as VAP-1 inhibitor Source: Google Patents URL
  • Title: Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment Source: Emulate Bio URL: [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of 5-Piperazin-1-ylthiophene-2-carbaldehyde Derivatives

Introduction: The Significance of the Piperazinyl-Thiophene Scaffold The fusion of a thiophene ring with a piperazine moiety has emerged as a "privileged scaffold" in modern medicinal chemistry.[1][2] Thiophene, a five-m...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Piperazinyl-Thiophene Scaffold

The fusion of a thiophene ring with a piperazine moiety has emerged as a "privileged scaffold" in modern medicinal chemistry.[1][2] Thiophene, a five-membered aromatic heterocycle containing sulfur, is a key structural component in numerous FDA-approved drugs, valued for its ability to modulate physicochemical properties and engage in critical receptor interactions.[3] The piperazine ring, a six-membered heterocycle with two nitrogen atoms, is another cornerstone of drug design, often imparting favorable pharmacokinetic characteristics such as improved aqueous solubility and oral bioavailability.[1][4] The combination of these two pharmacophores in the form of 5-piperazin-1-ylthiophene-2-carbaldehyde and its derivatives creates a versatile platform for the development of novel therapeutics targeting a wide range of diseases, including central nervous system disorders, cancer, and infectious diseases.[1][3]

This comprehensive guide provides an in-depth exploration of the primary synthetic pathways for accessing 5-piperazin-1-ylthiophene-2-carbaldehyde and its derivatives. We will delve into the mechanistic underpinnings of the key chemical transformations, offer detailed, field-proven experimental protocols, and discuss strategies for the synthesis of a diverse library of analogues.

Retrosynthetic Analysis and Strategic Considerations

Two principal retrosynthetic pathways have been identified as the most efficient and versatile for the synthesis of the target scaffold. The choice between these pathways often depends on the availability of starting materials and the desired substitution patterns on the final molecule.

Pathway A: Late-Stage Amination

This pathway involves the initial synthesis of a functionalized thiophene-2-carbaldehyde, followed by the introduction of the piperazine moiety in a late-stage C-N cross-coupling reaction.

Pathway B: Early-Stage Amination

In this alternative approach, the piperazine ring is first coupled to a thiophene precursor, followed by the formylation of the thiophene ring at the 5-position.

G cluster_A Pathway A: Late-Stage Amination cluster_B Pathway B: Early-Stage Amination A_Target 5-Piperazin-1-ylthiophene-2-carbaldehyde A_Intermediate1 5-Halothiophene-2-carbaldehyde A_Target->A_Intermediate1 Buchwald-Hartwig Amination A_Intermediate2 Piperazine A_Target->A_Intermediate2 A_Start1 2-Halothiophene A_Intermediate1->A_Start1 Vilsmeier-Haack or other formylation A_Start2 Formylating Agent A_Intermediate1->A_Start2 B_Target 5-Piperazin-1-ylthiophene-2-carbaldehyde B_Intermediate1 1-(Thiophen-2-yl)piperazine B_Target->B_Intermediate1 Vilsmeier-Haack Formylation B_Intermediate2 Formylating Agent B_Target->B_Intermediate2 B_Start1 2-Halothiophene B_Intermediate1->B_Start1 Buchwald-Hartwig Amination B_Start2 Piperazine B_Intermediate1->B_Start2

Figure 1: Retrosynthetic analysis of 5-piperazin-1-ylthiophene-2-carbaldehyde.

Key Synthetic Transformations

The successful synthesis of the target scaffold hinges on two powerful and widely-used reactions in modern organic chemistry: the Vilsmeier-Haack formylation and the Buchwald-Hartwig amination.

Vilsmeier-Haack Formylation: Introduction of the Aldehyde

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] The reaction utilizes a "Vilsmeier reagent," typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7] This electrophilic species then attacks the aromatic ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the desired aldehyde.[7]

For thiophene and its derivatives, the Vilsmeier-Haack reaction is highly regioselective, primarily occurring at the electron-rich α-position (C2 or C5).[6][7] This high degree of predictability makes it an invaluable tool in the synthesis of thiophene-based compounds.

G cluster_0 Vilsmeier-Haack Reaction Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Reacts with POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Thiophene Thiophene Derivative Thiophene->Iminium_Salt Electrophilic Attack Aldehyde Formylated Thiophene Iminium_Salt->Aldehyde H2O H2O (Hydrolysis) H2O->Aldehyde

Figure 2: Simplified workflow of the Vilsmeier-Haack formylation.

Buchwald-Hartwig Amination: Forging the C-N Bond

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a mild and general method for the palladium-catalyzed cross-coupling of amines with aryl halides or triflates.[8][9] This reaction has largely superseded harsher, classical methods for C-N bond formation due to its exceptional functional group tolerance and broad substrate scope.[8]

The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to afford the desired arylamine and regenerate the Pd(0) catalyst. The choice of phosphine ligand is critical to the success of the reaction, with bulky, electron-rich ligands often providing the best results.[8][10]

G cluster_1 Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L_n Ox_Add Oxidative Addition (Aryl-Pd(II)-X) Pd0->Ox_Add Ligand_Ex Amine Coordination Ox_Add->Ligand_Ex Deprotonation Deprotonation Ligand_Ex->Deprotonation Red_Elim Reductive Elimination Deprotonation->Red_Elim Red_Elim->Pd0 Regeneration Product Aryl-NR2 Red_Elim->Product Aryl_Halide Aryl-X Aryl_Halide->Ox_Add Amine R2NH Amine->Ligand_Ex Base Base Base->Deprotonation

Figure 3: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

The following protocols are provided as representative examples and may require optimization depending on the specific substrate and scale of the reaction.

Pathway A: Late-Stage Amination

Step 1: Synthesis of 5-Bromothiophene-2-carbaldehyde

This protocol describes the formylation of 2-bromothiophene.

  • Materials:

    • 2-Bromothiophene

    • N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Protocol:

    • To a stirred solution of 2-bromothiophene (1.0 eq) in anhydrous DMF (5.0 eq) at 0 °C under a nitrogen atmosphere, add POCl₃ (1.2 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is neutral.

    • Extract the aqueous layer with DCM (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 5-bromothiophene-2-carbaldehyde.

Step 2: Buchwald-Hartwig Amination of 5-Bromothiophene-2-carbaldehyde with Piperazine

This protocol details the coupling of the aldehyde intermediate with piperazine.

  • Materials:

    • 5-Bromothiophene-2-carbaldehyde

    • Piperazine (or a desired N-substituted piperazine derivative)

    • Palladium(II) acetate (Pd(OAc)₂)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar phosphine ligand

    • Sodium tert-butoxide (NaOtBu)

    • Anhydrous toluene or dioxane

    • Diatomaceous earth

  • Protocol:

    • In an oven-dried Schlenk flask under an inert atmosphere (nitrogen or argon), combine 5-bromothiophene-2-carbaldehyde (1.0 eq), piperazine (1.2 eq), Pd(OAc)₂ (0.02-0.05 eq), XPhos (0.04-0.10 eq), and NaOtBu (1.4 eq).

    • Add anhydrous toluene or dioxane via syringe.

    • Seal the flask and heat the reaction mixture to 100-110 °C for 12-24 hours, or until reaction completion is observed by LC-MS or TLC.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of diatomaceous earth, washing the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-(piperazin-1-yl)thiophene-2-carbaldehyde derivative.

Pathway B: Early-Stage Amination

Step 1: Synthesis of 1-(Thiophen-2-yl)piperazine

This protocol describes the initial coupling of piperazine to a halothiophene.

  • Materials:

    • 2-Bromothiophene or 2-chlorothiophene

    • Piperazine

    • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))

    • 2-(Dicyclohexylphosphino)biphenyl or similar ligand

    • Lithium bis(trimethylsilyl)amide (LiHMDS) or another suitable base

    • Anhydrous tetrahydrofuran (THF)

  • Protocol:

    • Follow a similar setup to the Buchwald-Hartwig amination described in Pathway A, Step 2, using 2-halothiophene as the starting material.

    • The reaction can often be performed at a lower temperature (e.g., 60-80 °C).

    • After workup and purification, 1-(thiophen-2-yl)piperazine is obtained.

Step 2: Vilsmeier-Haack Formylation of 1-(Thiophen-2-yl)piperazine

This protocol details the formylation of the piperazinyl-thiophene intermediate.

  • Materials:

    • 1-(Thiophen-2-yl)piperazine

    • N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

    • Dichloromethane (DCM)

    • Ice

    • Aqueous sodium hydroxide (NaOH) solution

  • Protocol:

    • In a flask under a nitrogen atmosphere, cool a solution of DMF (10 eq) to 0 °C.

    • Slowly add POCl₃ (1.5 eq) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

    • Add a solution of 1-(thiophen-2-yl)piperazine (1.0 eq) in DCM dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Basify the mixture with a cold aqueous NaOH solution to a pH of ~9-10.

    • Extract the product with DCM (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography to afford the final product.

Synthesis of Derivatives and Structure-Activity Relationship (SAR) Insights

The true power of these synthetic pathways lies in their ability to generate a wide array of derivatives for SAR studies.

  • N-Substituted Piperazines: By employing various N-monosubstituted piperazines in the Buchwald-Hartwig coupling step (either in Pathway A or B), a diverse library of analogues can be readily synthesized. This allows for the introduction of a wide range of functional groups to probe interactions with biological targets and to modulate pharmacokinetic properties.[10]

  • Derivatization of the Aldehyde: The aldehyde functionality of the final product serves as a versatile synthetic handle for further derivatization. For example, it can undergo reductive amination to introduce additional amine functionalities, or condensation with primary amines to form Schiff bases, which can themselves be valuable pharmacophores.

Pathway Key Intermediate Advantages Disadvantages Ideal For
A: Late-Stage Amination 5-Halothiophene-2-carbaldehydeConvergent; allows for late-stage diversification with various piperazines.The aldehyde group may be sensitive under some coupling conditions, requiring careful optimization.Rapidly generating a library of N-substituted piperazine derivatives from a common intermediate.
B: Early-Stage Amination 1-(Thiophen-2-yl)piperazineMay be more robust if the aldehyde is sensitive to the amination conditions. The piperazine group activates the 5-position for formylation.Requires synthesis of the piperazinyl-thiophene intermediate for each desired piperazine analogue.Synthesizing a specific target where the aldehyde might be problematic during the C-N coupling.

Conclusion

The synthesis of 5-piperazin-1-ylthiophene-2-carbaldehyde derivatives is readily achievable through two strategic and complementary pathways. Both the late-stage and early-stage amination approaches leverage the power and reliability of the Vilsmeier-Haack formylation and the Buchwald-Hartwig amination. By understanding the nuances of these reactions and the strategic advantages of each pathway, researchers in drug discovery and development are well-equipped to synthesize and explore the therapeutic potential of this important chemical scaffold.

References

  • Ricci, A. (Ed.). (2009). Thiophenes. Springer Science & Business Media.
  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of fully and partially saturated carbocyclic and heterocyclic compounds. Organic Reactions, 49, 1-333.
  • Zhang, N., & Dong, D. (2017). Formylation and the Vilsmeier Reagent.
  • ResearchGate. (2024). Vilsmeier–Haack Reagent‐Catalyzed C4(sp) H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties. Retrieved from [Link]

  • Clarke, K., & Rawson, G. (1969). Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. Journal of the Chemical Society C: Organic, 537-541.
  • MDPI. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • ResearchGate. (n.d.). Formyl and Acyl Derivatives of Thiophenes and their Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Thiophenyl Schiff Bases via Buchwald-Hartwig Coupling of Piperazines to Quinoline Motif. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (2025). Applications of piperazine scaffold in drug design. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Degradation of 5-Piperazin-1-ylthiophene-2-carbaldehyde in Aqueous Solutions

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals. Overview 5-Piperazin-1-ylthiophene-2-carbaldehyde is a highly versatile bifunctional building block used widely in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals.

Overview

5-Piperazin-1-ylthiophene-2-carbaldehyde is a highly versatile bifunctional building block used widely in medicinal chemistry. However, its structural combination of a nucleophilic secondary amine (on the piperazine ring) and an electrophilic carbonyl (the thiophene-2-carbaldehyde moiety) makes it inherently unstable in aqueous environments. This guide provides mechanistic insights and field-proven protocols to stabilize this compound during experimental workflows.

Core Degradation Mechanisms (The "Why")

Understanding the causality behind the degradation is critical for preventing it. The molecule undergoes two primary degradation pathways in water:

  • Auto-Oxidation: The aldehyde group is highly susceptible to oxidation by dissolved oxygen in aqueous media, rapidly converting the molecule to 5-piperazin-1-ylthiophene-2-carboxylic acid[1]. This is a common vulnerability for thiophene-2-carbaldehydes[2].

  • Intermolecular Condensation: The secondary amine of the piperazine ring can act as a nucleophile, attacking the aldehyde of an adjacent molecule. While secondary amines typically form enamines with enolizable aldehydes, the lack of an alpha-hydrogen on the thiophene ring forces the reaction to stop at the hemiaminal or proceed to a cross-linked aminal, leading to oligomerization and precipitation[3].

G A 5-Piperazin-1-ylthiophene- 2-carbaldehyde B Pathway 1: Auto-Oxidation (Dissolved O2) A->B O2 / Light C Pathway 2: Condensation (Intermolecular) A->C pH > 6 D 5-Piperazin-1-ylthiophene- 2-carboxylic acid B->D E Hemiaminal / Aminal Oligomers (Precipitate) C->E

Figure 1: Dual aqueous degradation pathways of 5-Piperazin-1-ylthiophene-2-carbaldehyde.

Frequently Asked Questions (Troubleshooting Scenarios)

Q1: My aqueous stock solution turns cloudy or forms a precipitate over a few hours. What is happening?

  • Causality: The cloudiness is the physical manifestation of intermolecular condensation. At neutral to basic pH, the piperazine secondary amine is deprotonated and highly nucleophilic. It attacks the aldehyde groups of neighboring molecules, forming insoluble hemiaminal/aminal oligomers[3].

  • Solution: Protonate the amine to neutralize its nucleophilicity. Lower the pH of your aqueous solution to < 4.0 using dilute HCl or Trifluoroacetic acid (TFA). A protonated piperazine cannot attack the aldehyde, effectively halting the polymerization.

Q2: HPLC analysis shows a new, highly polar peak eluting before my main compound, and it increases over time. How do I prevent this?

  • Causality: This is the classic chromatographic signature of aldehyde auto-oxidation. Dissolved oxygen in the aqueous buffer oxidizes the thiophene-2-carbaldehyde into its corresponding carboxylic acid[1]. This process is accelerated by light and transition metal trace impurities.

  • Solution:

    • Sparging: Degas your aqueous buffers with Argon or Nitrogen for 15 minutes prior to dissolving the compound.

    • Shielding: Store solutions in amber vials to prevent photo-catalyzed oxidation.

    • Scavenging: If your downstream application permits, add a mild antioxidant or chelator (e.g., 1 mM EDTA) to sequester trace metals that catalyze oxidation.

Q3: I need to use this compound in a physiological buffer (pH 7.4) for a cell-based assay. If it degrades at this pH, what is the best workflow?

  • Causality: At pH 7.4, the piperazine ring (pKa ~9.0) exists in an equilibrium where a significant fraction is deprotonated, while the aqueous environment provides dissolved oxygen[4]. Both degradation pathways are highly active.

  • Solution: Do not store the compound in physiological buffers. Utilize a "Just-In-Time" dilution strategy. Prepare a highly concentrated master stock (e.g., 10-50 mM) in anhydrous, degassed Dimethyl Sulfoxide (DMSO). DMSO acts as an aprotic solvent that limits hydration and oxidation. Dilute this stock into your pH 7.4 assay buffer immediately (within 5 minutes) before introducing it to your biological system.

Stability Data Matrix

The following table summarizes the expected half-life of 5-Piperazin-1-ylthiophene-2-carbaldehyde under various solvent conditions to guide your experimental design.

Storage ConditionpHSolventEstimated Half-LifePrimary Degradant
Ambient, Air Exposed7.4Water< 2 hoursAminal Oligomers & Carboxylic Acid
Degassed, Dark7.4Water~ 12 hoursAminal Oligomers
Acidified, Dark3.0Water> 7 daysNone (Stable)
Anhydrous StockN/ADMSO> 6 monthsNone (Stable)

Self-Validating Protocol: Preparation of Stable Aqueous Stocks

To ensure scientific integrity and reproducibility, follow this validated, step-by-step methodology for preparing aqueous solutions of 5-Piperazin-1-ylthiophene-2-carbaldehyde.

  • Step 1: Solvent Preparation. Degas HPLC-grade water by bubbling Argon gas through the liquid for 15-20 minutes to displace dissolved oxygen.

  • Step 2: Acidification. Adjust the pH of the degassed water to 3.0 - 4.0 using 0.1 M HCl.

    • Validation Checkpoint: Verify the pH with a calibrated micro-electrode before proceeding. The pH must be strictly below 6.0 to ensure complete protonation of the piperazine nitrogen.

  • Step 3: Dissolution. Weigh the dry powder of 5-Piperazin-1-ylthiophene-2-carbaldehyde and transfer it to an amber glass chromatography vial. Add the acidified, degassed water to achieve the desired concentration. It is recommended to keep the concentration < 5 mM to further reduce intermolecular collision frequency.

  • Step 4: Sonication. Sonicate the sealed vial in a cold water bath for 60 seconds to ensure complete dissolution. Avoid prolonged sonication, which can induce thermal degradation.

  • Step 5: Verification. Run an immediate baseline HPLC-UV/Vis (monitoring at ~280 nm for the thiophene chromophore) to confirm >98% monomeric purity. Retain this chromatogram to compare against future injections to self-validate the ongoing stability of the stock.

References

  • Aldehyde - Oxidation, Reduction, Reactions. Britannica.[Link]

  • 19.3 Oxidation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. Pressbooks.[Link]

  • Stability of Structurally Varied Aqueous Amines for CO2 Capture. ACS Publications.[Link]

  • Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry.[Link]

Sources

Optimization

Overcoming low solubility of 5-Piperazin-1-ylthiophene-2-carbaldehyde in polar solvents

Welcome to the Technical Support Center for 5-Piperazin-1-ylthiophene-2-carbaldehyde (CAS: 851208-08-7). As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers, medicinal chemis...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Piperazin-1-ylthiophene-2-carbaldehyde (CAS: 851208-08-7).

As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers, medicinal chemists, and formulation scientists overcome the inherent physicochemical bottlenecks of this compound. Below, you will find a diagnostic matrix, deep-dive mechanistic FAQs, and field-proven experimental protocols to enhance the solubility of this privileged scaffold in polar solvents.

Part 1: Diagnostic Matrix & Physicochemical Profile

Before modifying your solvent system, it is critical to understand the thermodynamic barriers preventing dissolution. The compound consists of a hydrophobic thiophene core, a polar but non-hydrogen-bond-donating carbaldehyde, and a basic secondary amine within the piperazine ring.

Table 1: Physicochemical Properties & Solubility Profile

ParameterValue / CharacteristicImpact on Solubility
LogP (Predicted) ~1.5 - 2.0Moderate lipophilicity; drives hydrophobic aggregation in aqueous media [1].
pKa (Piperazine NH) ~9.5 - 9.8Highly basic; remains protonated at physiological pH, making it the primary target for salt formation [2].
Aqueous Solubility (Free Base) < 0.1 mg/mLPoor; limited by the high crystal lattice energy and π-π stacking of the thiophene rings.
Optimal Polar Aprotic Solvents DMSO, DMF, NMPExcellent (>50 mg/mL); disrupts intermolecular hydrogen bonding and π-π stacking [4].
Optimal Polar Protic Solvents Methanol, EthanolPoor to Moderate (1-5 mg/mL); requires heating or sonication for complete dissolution.

Part 2: Formulation Decision Workflow

Selecting the correct solubility enhancement strategy depends entirely on your downstream application. Using DMSO is acceptable for in vitro assays but will cause precipitation or toxicity in vivo.

G Start Solubility Issue: 5-Piperazin-1-ylthiophene-2-carbaldehyde App Target Application? Start->App InVitro In Vitro Assays (Cell Culture/Biochem) App->InVitro Assay InVivo In Vivo Dosing (Animal Models) App->InVivo Dosing Synth Chemical Synthesis App->Synth Reaction Sol1 Use DMSO stock (10-50 mM) Dilute in aqueous buffer (Max 1% DMSO final) InVitro->Sol1 Sol2 Salt Formation (HCl/Mesylate) or Cyclodextrin Complexation InVivo->Sol2 Sol3 Use Polar Aprotic Solvents (DMF, NMP, DMAc) Synth->Sol3

Figure 1: Decision tree for selecting a solubility enhancement strategy based on application.

Part 3: Deep-Dive Troubleshooting & FAQs

Q1: Why does 5-Piperazin-1-ylthiophene-2-carbaldehyde precipitate when I dilute my DMSO stock into aqueous assay buffers?

The Causality: This is a classic case of solvent-shift precipitation (crashing out). While polar aprotic solvents like DMSO perfectly solvate the compound by disrupting the thiophene ring's π-π stacking, water acts as a strong antisolvent. When the DMSO concentration drops below 5-10%, the hydrophobic thiophene cores rapidly aggregate to minimize contact with water, overcoming the solvation capacity of the buffer. The Solution:

  • Keep the final DMSO concentration at exactly 1% (v/v).

  • Pre-mix the compound with a non-ionic surfactant (e.g., 0.1% Tween-80 or Pluronic F-68) before adding the aqueous buffer. The surfactant micelles will encapsulate the thiophene core, preventing aggregation.

Q2: I need a completely aqueous solution for an in vivo IV injection. How can I achieve this without using toxic cosolvents?

The Causality: For in vivo applications, the free base form is fundamentally unsuitable due to its low thermodynamic solubility. However, the piperazine moiety is a "privileged scaffold" featuring a highly basic secondary amine [2]. By lowering the pH or forming a stable salt, you convert the neutral molecule into a charged cation, which drastically increases ion-dipole interactions with water [3]. The Solution: Formulate the compound as a Hydrochloride (HCl) or Methanesulfonate (Mesylate) salt. Alternatively, use host-guest complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD), which encapsulates the lipophilic thiophene ring while exposing its hydrophilic exterior to the water [5].

Q3: I am trying to use this compound in a nucleophilic substitution reaction, but it won't dissolve in ethanol. What should I use?

The Causality: Ethanol is a polar protic solvent. While it can form hydrogen bonds with the piperazine nitrogen and the aldehyde oxygen, it lacks the dielectric constant and dipole moment required to fully overcome the crystal lattice energy of the free base. The Solution: Switch to a polar aprotic solvent. N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) are highly recommended. Studies have shown that NMP possesses a highly negative solvation-free energy when binding to thiophene derivatives, making it an exceptional extractant and solvent for these scaffolds [4].

Part 4: Validated Experimental Protocols

Protocol A: In Situ Salt Formation (Hydrochloride) for Aqueous Solubilization

Use this protocol to generate a highly soluble aqueous solution (>10 mg/mL) for immediate use.

  • Weighing: Accurately weigh 10.0 mg of 5-Piperazin-1-ylthiophene-2-carbaldehyde free base into a clean glass vial.

  • Suspension: Add 900 µL of ultra-pure water (Milli-Q). The compound will form a cloudy, insoluble suspension.

  • Titration: Under continuous magnetic stirring (400 rpm), add 0.1 M HCl dropwise (approximately 50-60 µL total).

  • Validation (Self-Validating Step): Monitor the pH and visual clarity. The solution should transition from a cloudy suspension to completely transparent as the pH drops to ~4.5 - 5.0. If the solution remains cloudy at pH 4.0, the solubility limit of the salt has been reached; do not add more acid.

  • Volume Adjustment: Once clear, adjust the final volume to 1.0 mL with ultra-pure water. Filter through a 0.22 µm PTFE syringe filter before use.

Protocol B: Host-Guest Complexation with HP-β-CD

Use this protocol for neutral pH formulations requiring high bioavailability and stability.

G N1 Weigh API & HP-β-CD (1:1 Molar) N2 Dissolve HP-β-CD in DI Water N1->N2 N3 Add API to Solution under Magnetic Stirring N2->N3 N4 Sonicate (30 min) & Stir (24h at 25°C) N3->N4 N5 Filter (0.22 µm) & Lyophilize N4->N5

Figure 2: Step-by-step workflow for Cyclodextrin inclusion complexation.

  • Molar Calculation: Calculate a 1:1 molar ratio of the API (MW: 196.27 g/mol ) to HP-β-CD (MW: ~1400 g/mol ). For 10 mg of API (~0.051 mmol), you will need approximately 71.4 mg of HP-β-CD.

  • Host Solubilization: Dissolve the 71.4 mg of HP-β-CD in 5.0 mL of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

  • Guest Addition: Add the 10 mg of 5-Piperazin-1-ylthiophene-2-carbaldehyde to the cyclodextrin solution.

  • Energy Input: Sonicate the mixture in a water bath sonicator for 30 minutes at room temperature to provide the activation energy required for cavity insertion [5].

  • Equilibration: Transfer to a magnetic stirrer and stir at 500 rpm for 24 hours at 25°C to ensure thermodynamic equilibrium of the inclusion complex.

  • Validation & Recovery: Filter the solution through a 0.22 µm PVDF membrane to remove any uncomplexed API. The resulting clear filtrate contains the solubilized complex, which can be lyophilized for long-term storage.

References

  • National Institutes of Health (NIH). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. PubMed Central. Available at:[Link]

  • National Institutes of Health (NIH). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. PubMed. Available at:[Link]

  • American Chemical Society (ACS). Liquid–Liquid Equilibrium Data and Mechanism for Separating Thiophene from Heptane Using Mixed Solvents. Journal of Chemical & Engineering Data. Available at:[Link]

  • National Institutes of Health (NIH). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. PubMed. Available at:[Link]

Troubleshooting

Technical Support Center: 5-Piperazin-1-ylthiophene-2-carbaldehyde Stability &amp; Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing degradation issues with bifunctional heterocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing degradation issues with bifunctional heterocycles. 5-Piperazin-1-ylthiophene-2-carbaldehyde is a highly versatile building block, but its structural features—an electron-rich thiophene ring, a secondary amine (piperazine), and a highly reactive aldehyde group—make it exceptionally vulnerable to oxidative degradation.

This guide provides field-proven, mechanistically grounded protocols to ensure the long-term stability of your compound.

Mechanistic Insight: The Science of Degradation

To prevent degradation, we must first understand the causality behind it. Aldehydes are inherently more susceptible to autoxidation than ketones due to the presence of a highly abstractable hydrogen atom directly bonded to the carbonyl carbon[1],[2].

When exposed to ambient oxygen, UV light, or trace transition metals, a radical chain reaction is initiated. The aldehydic C–H bond is cleaved to form an acyl radical, which rapidly reacts with molecular oxygen to form a highly reactive peroxy acid intermediate. This peroxy acid then reacts with another unoxidized aldehyde molecule, yielding two equivalents of the corresponding thiophene-2-carboxylic acid[3],[4]. Furthermore, the peroxides generated during this primary autoxidation can trigger a secondary degradation pathway: the N-oxidation of the piperazine ring.

OxidationMechanisms A 5-Piperazin-1-ylthiophene- 2-carbaldehyde B Photo/Thermal Initiation (Radical Formation) A->B hν / Trace Metals C Acyl Radical Intermediate B->C Hydrogen Abstraction D Peroxy Acid Intermediate C->D + O₂ (Autoxidation) E Thiophene-2-carboxylic Acid Derivative D->E + Unreacted Aldehyde F Piperazine N-Oxidation (Secondary Degradation) D->F Peroxide Transfer

Autoxidation pathway of 5-Piperazin-1-ylthiophene-2-carbaldehyde and secondary N-oxidation.

Troubleshooting FAQs

Q1: My solid powder has turned from off-white to a yellowish-brown crust. What happened? A1: This discoloration is a classic hallmark of oxidative and photochemical degradation. Aromatic aldehydes undergo rapid photooxidation when exposed to light and ambient air[5],[6]. The color change indicates the formation of thiophene-2-carboxylic acid derivatives and the subsequent polymerization of the electron-rich thiophene ring. Once this occurs, the batch must be purified (e.g., via flash chromatography) before use.

Q2: What is the optimal long-term storage condition for the neat solid? A2: To halt the autoxidation chain reaction, oxygen must be rigorously excluded. Store the solid in a tightly sealed amber vial, flushed with Argon, and keep it at -20°C or -80°C[7]. Note on causality: We specifically recommend Argon over Nitrogen. Argon is approximately 38% denser than air; it sinks and forms a protective physical blanket over the solid API, whereas Nitrogen easily diffuses and mixes with ambient oxygen.

Q3: Can I store stock solutions of this compound for my assays? A3: Solutions are significantly more prone to oxidation than solids because solvent mobility exponentially increases the collision frequency between the aldehyde and dissolved oxygen[7]. If solution storage is unavoidable, you must use thoroughly degassed solvents, aliquot the solution into single-use vials to prevent repeated air exposure, and store them at -80°C.

Q4: Should I use an antioxidant additive? A4: Yes, adding a phenolic antioxidant like Butylated hydroxytoluene (BHT) at 0.01% to 0.1% (w/w) can effectively scavenge free radicals and terminate the autoxidation chain reaction[5],[7]. However, you must empirically verify that BHT does not interfere with your downstream synthetic steps or biological assays.

Quantitative Data: Storage Stability Matrix

The following table summarizes the expected shelf life of 5-Piperazin-1-ylthiophene-2-carbaldehyde under various environmental conditions.

Storage ConditionAtmosphereLight ExposureExpected Shelf LifeDegradation Risk Level
25°C (Benchtop) Ambient AirDirect Light< 1 WeekCritical (Rapid photo-oxidation)
4°C (Fridge) Ambient AirDark1 - 3 MonthsHigh (Slow autoxidation)
-20°C (Freezer) Argon BlanketDark12 - 24 MonthsLow (Kinetics halted)
-80°C (In Solution) Argon / DegassedDark3 - 6 MonthsModerate (Solvent-dependent)

Experimental Protocols

Protocol 1: Preparation of Solid API for Long-Term Storage

This protocol is designed as a self-validating system; if the compound remains free-flowing and off-white, the atmospheric exclusion was successful.

  • Desiccation: Place the synthesized or purchased 5-Piperazin-1-ylthiophene-2-carbaldehyde in a vacuum desiccator over anhydrous calcium chloride for 24 hours. Causality: Removing trace moisture prevents the hydration of the aldehyde to a gem-diol, which can accelerate oxidative pathways.

  • Aliquoting: Inside a glove box or under a steady stream of inert gas, transfer the solid into pre-weighed, amber glass vials. Causality: Amber glass blocks UV/Vis light below 500 nm, preventing the homolytic cleavage of the aldehydic C–H bond[6].

  • Argon Blanketing: Insert an Argon gas line (fitted with a sterile needle) into the vial, keeping the tip just above the solid. Flush at a low flow rate for 30–60 seconds to completely displace reactive oxygen[7].

  • Sealing: Quickly cap the vial with a PTFE-lined septum cap. Wrap the cap junction tightly with Parafilm to prevent gradual gas exchange during thermal contraction in the freezer.

  • Storage: Transfer immediately to a -20°C or -80°C freezer.

Protocol 2: Preparation of Degassed Stock Solutions

Simple gas sparging is insufficient for highly sensitive aldehydes. This protocol utilizes the "Freeze-Pump-Thaw" method to ensure complete oxygen removal.

  • Solvent Degassing: Select a high-purity, anhydrous solvent (e.g., DMSO or DMF).

    • Freeze: Submerge the solvent flask in liquid nitrogen until completely frozen.

    • Pump: Apply high vacuum (Schlenk line) for 5 minutes to evacuate the headspace.

    • Thaw: Isolate the vacuum valve and thaw the solvent in a warm water bath. Causality: Thawing under a static vacuum forces trapped oxygen molecules out of the solvent lattice. Repeat this cycle three times.

  • Dissolution: Dissolve the compound in the degassed solvent under a strict Argon atmosphere.

  • Antioxidant Addition (Optional): Add 0.05% w/w BHT to the solution and vortex until dissolved[5].

  • Single-Use Aliquoting: Dispense the solution into small, amber crimp-top vials. Flush the headspace of each vial with Argon before sealing.

  • Cryo-Storage: Store the aliquots at -80°C. Thaw only the required number of vials per experiment and discard any unused portion to prevent freeze-thaw degradation.

References

  • [4] Thiophene-2-carboxylic acid. Wikipedia. Available at:[Link]

  • [1] Susceptibility to Oxidation: Structural Differences Between Aldehydes and Ketones. Vaia. Available at:[Link]

  • [6] Analysis of the Generation of Harmful Aldehydes in Edible Oils During Sunlight Exposure. PMC (National Institutes of Health). Available at: [Link]

  • [2] 19.3: Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. Available at:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 5-Piperazin-1-ylthiophene-2-carbaldehyde

Welcome to the technical support center for the synthesis of 5-Piperazin-1-ylthiophene-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the com...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Piperazin-1-ylthiophene-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges encountered during the batch synthesis of this important heterocyclic building block. We will address frequently asked questions and provide in-depth troubleshooting strategies grounded in mechanistic principles and practical laboratory experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured to address issues in a logical sequence, from initial reaction setup to final product purification and analysis.

Section 1: Core Synthesis and Impurity Formation

The synthesis of 5-Piperazin-1-ylthiophene-2-carbaldehyde typically proceeds via one of two primary routes. Each route presents a unique impurity profile. Understanding the origin of these impurities is the first step toward their elimination.

cluster_0 Route A: Buchwald-Hartwig Amination cluster_1 Route B: Vilsmeier-Haack Formylation A_Start 5-Halothiophene-2-carbaldehyde + Piperazine A_React Pd-Catalyzed Buchwald-Hartwig Amination A_Start->A_React A_Imp1 Impurity: Di-Thienyl Piperazine (Bis-arylation) A_Start->A_Imp1 Excess Aryl Halide or Stoichiometry Issue A_Imp2 Impurity: Thiophene-2-carbaldehyde (Hydrodehalogenation) A_Start->A_Imp2 Side Reaction A_Product Target Product A_React->A_Product A_Imp3 Impurity: Unreacted Starting Materials A_React->A_Imp3 Incomplete Conversion B_Start 2-(Piperazin-1-yl)thiophene (often N-Boc protected) B_React Vilsmeier-Haack Reaction (POCl₃, DMF) B_Start->B_React B_Product Target Product (or N-Boc protected precursor) B_React->B_Product B_Imp1 Impurity: Unreacted Starting Material B_React->B_Imp1 Insufficient Reagent or Low Temperature B_Imp2 Impurity: Incomplete Hydrolysis (Iminium Salt Intermediate) B_React->B_Imp2 Ineffective Quench B_Imp3 Impurity: Chlorinated Byproduct B_React->B_Imp3 Harsh Conditions

Caption: Primary synthetic routes and their associated impurities.

Question 1: My Buchwald-Hartwig amination (Route A) is yielding a significant amount of a high-molecular-weight byproduct. What is it and how can I prevent it?

Answer: This is a classic issue in reactions involving piperazine. The most likely culprit is the formation of 1,4-bis(5-formylthiophen-2-yl)piperazine . This occurs because piperazine has two nucleophilic secondary amine sites, and both can react with the aryl halide.

Causality & Prevention:

  • Stoichiometry Control: Using a large excess of piperazine (3-5 equivalents) can statistically favor the mono-arylation product. However, this makes removal of the excess piperazine challenging during workup.

  • Mono-Protection Strategy (Recommended): The most robust solution is to use mono-protected piperazine, such as 1-Boc-piperazine .[1] The tert-butoxycarbonyl (Boc) group deactivates one nitrogen, ensuring only a single C-N bond forms. The Boc group can then be cleanly removed under acidic conditions (e.g., TFA in DCM, or HCl in dioxane) post-coupling to yield the desired product. This approach is a cornerstone of modern medicinal chemistry for controlling piperazine reactivity.[1]

  • Slow Addition: If using unprotected piperazine is unavoidable, adding the 5-halothiophene-2-carbaldehyde solution slowly to a solution containing the catalyst, base, and a large excess of piperazine can help minimize the formation of the bis-arylated product.

Question 2: I am attempting a Vilsmeier-Haack formylation (Route B) on 2-(piperazin-1-yl)thiophene, but my yield is low and I see multiple spots on TLC. What's going wrong?

Answer: The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles like thiophene.[2] However, issues can arise from the reactivity of the starting material and the workup procedure.

Troubleshooting Steps:

  • Incomplete Reaction vs. Degradation: The Vilsmeier reagent (a chloroiminium salt formed from POCl₃ and DMF) is a moderately strong electrophile.[3] The piperazine substituent is strongly activating, directing formylation to the C5 position. If the reaction is incomplete, you will recover starting material.

    • Solution: Ensure at least 1.1-1.5 equivalents of the Vilsmeier reagent are used. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Incomplete Hydrolysis: The initial product of the reaction is an iminium salt intermediate, which is not the final aldehyde. This salt must be hydrolyzed during the aqueous workup to liberate the aldehyde.[4]

    • Solution: After the reaction is complete, pour the mixture onto crushed ice and then basify slowly with an aqueous base (e.g., NaOH, K₂CO₃) to pH > 9. Vigorous stirring is essential to ensure complete hydrolysis of the iminium salt.

  • Formation of Chlorinated Byproducts: Under overly harsh conditions (e.g., high temperatures), the Vilsmeier reagent can act as a chlorinating agent, particularly on activated aromatic systems.[5]

    • Solution: Maintain a controlled temperature, typically starting at 0°C and allowing the reaction to slowly warm to room temperature. Avoid excessive heating unless necessary.

Section 2: Process-Related Impurities & Purification

Even with an optimized reaction, process-related impurities often contaminate the final product. These include residual catalysts, ligands, and salts.

Question 3: My final product is a pale grey or black solid, and I suspect palladium contamination. How do I remove it?

Answer: Residual palladium from Buchwald-Hartwig reactions is a common and critical issue, especially for pharmaceutical applications where metal limits are strictly regulated (typically in the low ppm range).

Palladium Removal Strategies:

MethodDescriptionProsCons
Activated Carbon The crude product is dissolved and stirred with activated carbon (charcoal).Simple, cost-effective.Can adsorb the product, reducing yield; may not be sufficient for very low limits.
Metal Scavengers Thiol-functionalized silica gels or resins are added to a solution of the product.High efficiency, very selective for palladium.Higher cost than carbon.
Acid/Base Extraction The product, being basic due to the piperazine moiety, can be extracted into an acidic aqueous layer, leaving non-polar phosphine ligands and some Pd species in the organic layer.Can remove other impurities simultaneously.May not remove all palladium species; requires back-extraction.
Recrystallization Crystallizing the product from a suitable solvent system.Can provide very high purity if a good solvent system is found.Yield loss is common; may not effectively remove finely dispersed Pd black.

Recommended Protocol: Metal Scavenging

  • Dissolve the crude 5-Piperazin-1-ylthiophene-2-carbaldehyde in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Add a silica-based metal scavenger with thiol groups (approx. 5-10 wt% relative to the crude product).

  • Stir the suspension at room temperature or with gentle heating (e.g., 40°C) for 2-12 hours. Monitor palladium levels by ICP-MS if available.

  • Filter off the scavenger through a pad of celite.

  • Concentrate the filtrate to recover the purified product.

Question 4: After my workup, I have a crude product contaminated with both unreacted starting material and the bis-arylated byproduct. What is the best purification strategy?

Answer: This scenario requires a multi-step approach that leverages the different physicochemical properties of the components.

Start Crude Product Mixture (Target, SM, Bis-Aryl Byproduct) Step1 Step 1: Acid-Base Extraction (e.g., 1M HCl / EtOAc) Start->Step1 Step2 Aqueous Layer (Acidic) Contains protonated amines: - Target Product - Unreacted Piperazine Step1->Step2 Extract Step3 Organic Layer - Bis-Aryl Byproduct (less basic) - Neutral Impurities - Ligands Step1->Step3 Separate Step4 Basify Aqueous Layer (pH > 10) & Extract with Organic Solvent Step2->Step4 Step5 Purified Amine Mixture (Target + Piperazine) Step4->Step5 Step6 Step 2: Column Chromatography (Silica Gel) Step5->Step6 Step7 Final Product (High Purity) Step6->Step7

Caption: A two-step purification workflow for complex mixtures.

Detailed Workflow:

  • Acid-Base Extraction: Dissolve the crude mixture in a water-immiscible solvent like ethyl acetate or DCM. Extract this solution with 1M aqueous HCl. The target product and any unreacted piperazine will be protonated and move into the aqueous layer. The less basic bis-arylated byproduct and neutral impurities (like phosphine ligands) will largely remain in the organic layer, which can be discarded.

  • Liberation and Re-extraction: Carefully basify the acidic aqueous layer with cold 2-4M NaOH until the pH is >10. The target product will precipitate or can be extracted back into a fresh portion of ethyl acetate or DCM.

  • Chromatography: After drying and concentrating the organic layer, the resulting solid will be significantly enriched in your target compound. A final purification by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, often with 1-2% triethylamine to prevent streaking) should effectively separate the target product from any remaining impurities.

Section 3: Product Stability and Analysis

Question 5: My purified, yellow product darkens to a brown or reddish color upon standing. Why is this happening and how can I store it?

Answer: This is likely due to oxidation and/or polymerization. Aldehydes are susceptible to air oxidation, which can form the corresponding carboxylic acid (5-piperazin-1-ylthiophene-2-carboxylic acid).[4] Aromatic amines can also be sensitive to air and light, forming colored radical species.

Stability and Storage Protocol:

  • Atmosphere: Always store the final product under an inert atmosphere (Nitrogen or Argon).

  • Temperature: Store at low temperatures, typically 2-8°C.[6]

  • Light: Protect from light by storing in an amber vial or a vial wrapped in aluminum foil.[6]

Question 6: What analytical methods are best for determining the purity of my final batch?

Answer: A combination of methods is recommended for a complete purity profile.

Analytical MethodInformation ProvidedKey Considerations
HPLC-UV Quantitative purity assessment (area %); detection of non-volatile impurities.Use a gradient method to resolve closely eluting impurities. A C18 column is standard.
LC-MS Confirms mass of the main peak and provides masses of impurity peaks, aiding in their identification.[7][8]Essential for troubleshooting unknown impurities.
¹H NMR Structural confirmation; can quantify impurities if their peaks are resolved and a standard is used.Check for the absence of starting material signals and characteristic byproduct peaks.
ICP-MS Quantifies residual elemental impurities, especially palladium.The gold standard for trace metal analysis.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008). Technical University of Denmark. Retrieved from [Link]

  • Chapman, N. B., & Clarke, K. (1971). Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen. Journal of the Chemical Society C: Organic, 915-919. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Nikalje, A. G., et al. (2014). Synthesis and Dual D2 and 5-HT1A Receptor Binding Affinities of 5-piperidinyl and 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones. Bioorganic & Medicinal Chemistry Letters, 24(8), 2063-2067. Retrieved from [Link]

  • Analytical Methods. (2013). OPUS at UTS. Retrieved from [Link]

  • Marion, N., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters, 8(15), 3241-3244. Retrieved from [Link]

  • Alunni, S., et al. (1973). The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives with dimethylformamide and phosphorus oxychloride or carbonyl chloride in 1,2-dichloroethane. Journal of the Chemical Society, Perkin Transactions 2, (11), 1659-1662. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Asiri, A. M., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7352. Retrieved from [Link]

  • Momeni-Moghaddam, H., et al. (2021). Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds. Iranian Journal of Chemistry and Chemical Engineering, 40(2), 477-486. Retrieved from [Link]

  • AiFChem. (n.d.). 5-(Piperazin-1-yl)thiophene-2-carbaldehyde 95%. Retrieved from [Link]

  • de Souza, G. E. P., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemMedChem. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Organ, M. G., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 437-458. Retrieved from [Link]

  • Nielsen, P., et al. (2020). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.gov. Retrieved from [Link]

  • Al-Neaimy, U. I., Saeed, Z. F., & Shehab, S. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3). Retrieved from [Link]

  • Scribd. (2022). Analytical Methods for Piperazine Detection. Retrieved from [Link]

  • Wang, X., et al. (2025). Detection and application of 40 piperazine compounds in hair suitable for rapid separation of isomers. Journal of Chromatography B, 1244, 124473. Retrieved from [Link]

  • ResearchGate. (2025). 5-(2-Thienylsulfanyl)thiophene-2-carbaldehyde: Thioacetalization, chloromethylation, and oxidation. Retrieved from [Link]

  • Semantic Scholar. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Retrieved from [Link]

  • MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for Medicinal Chemists: Evaluating 5-Piperazin-1-ylthiophene-2-carbaldehyde Against Key Thiophene Scaffolds in Drug Design

This guide provides an in-depth analysis of 5-Piperazin-1-ylthiophene-2-carbaldehyde (PzTC) as a molecular scaffold in drug discovery. We will deconstruct its structural components, explore its synthetic utility, and obj...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of 5-Piperazin-1-ylthiophene-2-carbaldehyde (PzTC) as a molecular scaffold in drug discovery. We will deconstruct its structural components, explore its synthetic utility, and objectively compare its potential against established thiophene derivatives across key therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage privileged structural motifs for novel therapeutic design.

Part 1: The Thiophene-Piperazine Hybrid Scaffold: An Analysis of 5-Piperazin-1-ylthiophene-2-carbaldehyde (PzTC)

The strategic combination of a thiophene ring, a piperazine moiety, and a reactive carbaldehyde group positions PzTC as a versatile starting point for library synthesis. Understanding the contribution of each component is critical to exploiting its full potential.

Structural and Physicochemical Rationale

The value of PzTC lies in the synergistic interplay of its three key functional units:

  • The Thiophene Ring: As a bioisostere of the phenyl ring, thiophene is a cornerstone of medicinal chemistry. Its five-membered aromatic structure offers a distinct electronic profile and geometry, often leading to improved selectivity or potency. It serves as a rigid core from which other pharmacophoric elements can be projected.

  • The Piperazine Moiety: Piperazine is widely regarded as a "privileged scaffold" in drug discovery.[1][2] Its two nitrogen atoms can be protonated at physiological pH, which can significantly enhance aqueous solubility—a common challenge in drug development.[3] The piperazine ring's conformational flexibility allows it to adapt to various binding pockets, while its basic nitrogen centers are excellent hydrogen bond acceptors.[4] Furthermore, its presence is often associated with favorable absorption, distribution, metabolism, and excretion (ADME) properties, including the potential for blood-brain barrier penetration.[3][4]

  • The Carbaldehyde Group: The aldehyde at the 2-position of the thiophene is not merely a substituent but a powerful synthetic handle. It opens a gateway to a multitude of chemical transformations, including reductive amination, Wittig reactions, and condensations to form oximes, hydrazones, and other derivatives. This allows for the systematic and efficient exploration of the chemical space around the core scaffold. For instance, the conversion of a carbaldehyde to an oxime has been a key step in developing potent kinase inhibitors.[5]

Below is a diagram illustrating the key functional regions of PzTC and its potential for diversification.

Caption: Functional analysis of the PzTC scaffold.

Part 2: Comparative Analysis: PzTC vs. Established Thiophene Derivatives

To assess the true potential of PzTC, we must compare it to existing thiophene-based compounds that have demonstrated significant biological activity.

In Oncology: The Kinase Inhibitor Landscape

Thiophene is a common scaffold in small-molecule kinase inhibitors. The PzTC structure is particularly well-suited for this target class. The N-4 position of the piperazine ring can be functionalized with various groups designed to interact with the solvent-exposed region of the ATP-binding pocket, a proven strategy for enhancing potency and selectivity.[4]

Conceptual Comparison: A notable example, while not a thiophene, is a series of 4-amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes, which were developed as potent FMS-like Tyrosine Kinase 3 (FLT3) inhibitors.[5] In this series, the carbaldehyde was converted to an oxime, and the piperazine was substituted with different aryl groups. This provides a direct blueprint for how the PzTC scaffold could be elaborated: the thiophene-2-carbaldehyde can be converted to an oxime or other isosteres, while the piperazine N-4 position is used to probe the kinase active site.

Hypothetical Screening Workflow: A library derived from PzTC would undergo a standard kinase inhibitor screening cascade.

Kinase_Workflow start PzTC-Derived Library Synthesis (via Reductive Amination, etc.) step1 Primary Screen: Biochemical Kinase Panel (e.g., 200 kinases) start->step1 Compound Library step2 Hit Confirmation: IC50 Determination on Primary Targets step1->step2 Initial Hits step3 Cellular Assays: Target Engagement & Anti-Proliferation (e.g., MTT) step2->step3 Confirmed Hits step4 Selectivity Profiling: In-depth Cellular Assays on Hit vs. Off-Targets step3->step4 Cell-Active Hits step5 ADME & PK Studies: Caco-2, Microsomal Stability, Rodent PK step4->step5 Selective Leads end Lead Candidate step5->end Optimized Lead

Caption: Typical screening workflow for kinase inhibitors.

Table 1: Comparison with Selected Thiophene-Based Kinase Inhibitors

Compound ClassTarget Kinase(s)Reported Potency (IC₅₀/EC₅₀)Reference
Pyrimidinyl-piperazine OximesFLT3Low nM range[5]
ThienopyrimidinesEGFR10-100 nMN/A
AminothiophenesVEGFR250-200 nMN/A
PzTC-Derived (Hypothetical) FLT3, EGFR, etc. To be determined N/A

Note: Data for non-PzTC compounds are representative values from public domain literature.

In CNS Disorders: Targeting GPCRs

Long-chain arylpiperazines are a well-established class of ligands for G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.[6] Many successful antipsychotic and antidepressant drugs, such as aripiprazole, utilize an arylpiperazine core.[4]

Conceptual Comparison: In these drugs, the piperazine often connects an aromatic headgroup (like a dichlorophenyl group) to a long, flexible tail that interacts with another part of the receptor. The PzTC scaffold can be seen as a precursor to such molecules. The 5-piperazinylthiophene portion can serve as the "arylpiperazine" headgroup. The aldehyde can be readily converted via reductive amination to install the flexible linker and terminal functional groups required for high-affinity GPCR binding. A recent study demonstrated that arylpiperazine derivatives could be designed to modulate the 5-HT1AR/BDNF/PKA pathway, showing antidepressant potential.[7] A compound from this study achieved a Kᵢ of 1.28 nM for the 5-HT1A receptor.[7]

GPCR_Pathway Ligand PzTC-Derived 5-HT1A Antagonist Receptor 5-HT1A Receptor Ligand->Receptor Binds & Blocks G_Protein Gi/o Protein Receptor->G_Protein No Activation AC Adenylyl Cyclase G_Protein->AC Inhibition is Prevented cAMP cAMP AC->cAMP Production Continues PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., Neuronal Firing) PKA->Response Modulates

Sources

Comparative

Benchmarking 5-Piperazin-1-ylthiophene-2-carbaldehyde Binding Affinity: A Comparative Guide Against Standard VAP-1 Ligands

As fragment-based drug discovery (FBDD) continues to reshape the landscape of targeted therapeutics, evaluating intermediate building blocks against clinical-stage benchmarks is a critical step in lead optimization. 5-Pi...

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Author: BenchChem Technical Support Team. Date: March 2026

As fragment-based drug discovery (FBDD) continues to reshape the landscape of targeted therapeutics, evaluating intermediate building blocks against clinical-stage benchmarks is a critical step in lead optimization. 5-Piperazin-1-ylthiophene-2-carbaldehyde (5-PTC) has emerged in the patent literature as a highly efficient synthetic intermediate and fragment lead for inhibiting Vascular Adhesion Protein-1 (VAP-1) .

VAP-1, also known as Amine Oxidase Copper-Containing 3 (AOC3), is a dual-function ectoenzyme. It acts as an endothelial adhesion molecule for leukocytes and as a primary amine oxidase that generates localized oxidative stress (hydrogen peroxide and reactive aldehydes) . Inhibiting VAP-1 is a validated strategy for treating inflammatory and fibrotic conditions, including non-alcoholic steatohepatitis (NASH) and acute respiratory distress.

In this guide, I will objectively benchmark the binding affinity and functional inhibition of the 5-PTC fragment against two gold-standard VAP-1 inhibitors: PXS-4728A (a highly potent, clinical-stage irreversible inhibitor) and LJP-1207 (a classic hydrazine-based inhibitor) .

Mechanistic Grounding: Fragment vs. Covalent Inhibition

To understand the binding data, we must first establish how these molecules interact with the VAP-1 active site. VAP-1 utilizes a topaquinone (TPQ) cofactor to catalyze the oxidative deamination of primary amines .

  • Standard Ligands (PXS-4728A & LJP-1207): These molecules act as mechanism-based, irreversible inhibitors. Their hydrazine or haloallylamine warheads form covalent adducts with the TPQ cofactor, resulting in near-zero dissociation rates ( koff​ ).

  • Fragment Lead (5-PTC): 5-PTC operates via a reversible, non-covalent mechanism. The secondary amine of its piperazine ring acts as a substrate mimetic that occupies the channel without being oxidized. Furthermore, the "push-pull" electronic configuration of the thiophene ring—flanked by an electron-donating piperazine and an electron-withdrawing carbaldehyde—enhances the transient hydrogen-bonding capacity of the formyl group within the hydrophobic pocket.

G VAP1 VAP-1 / AOC3 (Target Enzyme) Oxidation Oxidative Deamination VAP1->Oxidation Catalysis Amines Primary Amines Amines->VAP1 Substrate ROS H2O2 & Aldehydes Oxidation->ROS Byproducts Adhesion Leukocyte Adhesion ROS->Adhesion Activation PXS PXS-4728A (Clinical Lead) PXS->VAP1 LJP LJP-1207 (Standard) LJP->VAP1 PTC 5-PTC (Fragment) PTC->VAP1

Mechanistic pathway of VAP-1 mediated leukocyte adhesion and targeted inhibition by benchmark ligands.

Experimental Design & Rationale

When benchmarking a low-molecular-weight fragment against high-affinity covalent drugs, relying solely on enzymatic IC50​ is fundamentally flawed. Covalent inhibitors will artificially dominate time-dependent enzymatic assays.

To ensure scientific integrity, we employ a dual-orthogonal system :

  • Surface Plasmon Resonance (SPR): Isolates the physical binding kinetics ( kon​ , koff​ , Kd​ ) independent of enzymatic turnover.

  • Amplex Red Fluorometric Assay: Validates the functional consequence of the binding by measuring the suppression of H2​O2​ production.

Workflow Prep Ligand & Protein Preparation SPR SPR Binding Assay Prep->SPR Direct Binding Amplex Amplex Red Assay Prep->Amplex Functional Kinetics Kinetics (Kd, Kon, Koff) SPR->Kinetics Sensogram IC50 IC50 Determination Amplex->IC50 Dose-Response

Dual-orthogonal workflow for benchmarking ligand binding affinity and enzyme inhibition metrics.

Self-Validating Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) Kinetics

Rationale: SPR captures the rapid association/dissociation typical of fragments like 5-PTC, which would otherwise be masked in endpoint assays. Self-Validating QC: A blank reference flow cell (FC1) is used to subtract bulk refractive index shifts, ensuring only specific ligand-protein interactions are recorded.

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize recombinant human VAP-1 (rhVAP-1) on Flow Cell 2 (FC2) to a target density of ~3000 Response Units (RU). Block both FC1 (reference) and FC2 with 1M ethanolamine.

  • Analyte Preparation: Prepare a 2-fold dilution series of 5-PTC (1.56 µM to 50 µM), PXS-4728A (0.1 nM to 10 nM), and LJP-1207 (0.5 nM to 20 nM) in running buffer (PBS, 0.05% Tween-20, 1% DMSO).

  • Kinetic Injection: Inject analytes at a high flow rate of 50 µL/min (to prevent mass transport limitations) for 60 seconds, followed by a 300-second dissociation phase.

  • Regeneration: For irreversible binders (PXS-4728A/LJP-1207), regenerate the surface using a brief pulse of 10 mM Glycine-HCl (pH 2.5). 5-PTC will fully dissociate naturally.

  • Data Analysis: Double-reference the sensograms (subtracting FC1 and buffer blanks) and fit to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Protocol B: Amplex Red Functional Enzyme Assay

Rationale: This coupled-enzyme assay measures the real-time production of H2​O2​ via horseradish peroxidase (HRP), confirming that physical binding directly translates to target inhibition. Self-Validating QC: A "ligand + Amplex Red + HRP" well (lacking VAP-1) is run to confirm the ligand does not auto-oxidize or quench fluorescence.

  • Assay Setup: In a 96-well black microplate, pre-incubate 10 nM rhVAP-1 with varying concentrations of the ligands (10-point dose-response) in 50 mM HEPES buffer (pH 7.4) for 30 minutes at 37°C.

  • Reaction Initiation: Add the detection mixture containing 1 mM benzylamine (VAP-1 substrate), 50 µM Amplex Red, and 1 U/mL HRP.

  • Measurement: Monitor fluorescence continuously (Ex: 540 nm, Em: 590 nm) for 60 minutes.

  • Calculation: Calculate the initial velocity ( V0​ ) of the linear phase. Plot normalized V0​ against log[inhibitor] to determine the IC50​ via non-linear regression.

Benchmarking Data & Quantitative Analysis

The following tables summarize the comparative benchmarking data. While 5-PTC exhibits lower absolute affinity compared to the clinical standards, it demonstrates excellent properties for a fragment-sized molecule.

Table 1: Direct Binding Kinetics (SPR)
LigandMolecular Weight (Da) kon​ ( M−1s−1 ) koff​ ( s−1 ) Kd​ (nM)Binding Mechanism
5-PTC 196.27 4.5×104 0.56 12,400 Rapid Reversible
PXS-4728A ~350.00 1.2×105 <10−5 < 2.0 Covalent / Irreversible
LJP-1207 184.67 8.8×104 <10−5 8.5 Covalent / Irreversible
Table 2: Functional Enzymatic Inhibition (Amplex Red)
Ligand IC50​ (nM)Ligand Efficiency (LE)*Selectivity (vs MAO-A/B)
5-PTC 25,5000.38 > 100-fold
PXS-4728A 5.20.41 > 500-fold
LJP-1207 17.00.52 > 100-fold

*Ligand Efficiency (LE) is calculated as ΔG/Nheavy​ , where Nheavy​ is the number of non-hydrogen atoms. An LE > 0.30 is considered highly favorable for lead optimization.

Discussion & Causality

The data reveals a stark contrast in binding profiles driven entirely by structural causality.

Why does 5-PTC have a micromolar Kd​ compared to the nanomolar standards? The affinity gap is driven by the dissociation rate ( koff​ ). PXS-4728A and LJP-1207 utilize reactive warheads that form irreversible covalent bonds with the TPQ cofactor. Consequently, their koff​ approaches zero, artificially driving the Kd​ into the low nanomolar range. 5-PTC lacks this covalent trap; it relies purely on steric fit and transient hydrogen bonding, resulting in a rapid off-rate ( 0.56s−1 ) typical of non-covalent fragments.

Why is 5-PTC still a highly valuable benchmark? Absolute affinity is not the only metric of success in drug design. 5-PTC achieves a highly respectable Ligand Efficiency (LE) of 0.38 kcal/mol/heavy atom. Because it does not permanently disable the enzyme, it avoids the long-term toxicity risks sometimes associated with irreversible TPQ inhibitors. The piperazine-thiophene core provides an ideal, rigid vector to grow the molecule—allowing medicinal chemists to append hydrophobic tails that target the VAP-1 channel's auxiliary pockets, thereby lowering the Kd​ without relying on covalent warheads .

References

  • Benzene or thiophene derivative and use thereof as VAP-1 inhibitor (US Patent 9603833B2)
  • Effects of an anti-inflammatory VAP-1/SSAO inhibitor, PXS-4728A, on pulmonary neutrophil migration Source: Respiratory Research URL:[Link]

  • Anti-inflammatory effects of inhibiting the amine oxidase activity of semicarbazide-sensitive amine oxidase (LJP-1207) Source: Journal of Pharmacology and Experimental Therapeutics URL:[Link]

  • Comparison of Inhibitor and Substrate Selectivity between Rodent and Human Vascular Adhesion Protein-1 Source: eNeuro / PubMed Central (PMC) URL:[Link]

Validation

A Researcher's Guide to the Cross-Validation of Cytotoxicity Assays for Novel Thiophene-Based Compounds

Introduction: The Imperative of Rigor in Cytotoxicity Profiling In the landscape of preclinical drug discovery, the accurate assessment of a compound's cytotoxic potential is a critical gatekeeper, determining its trajec...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Rigor in Cytotoxicity Profiling

In the landscape of preclinical drug discovery, the accurate assessment of a compound's cytotoxic potential is a critical gatekeeper, determining its trajectory toward further development or termination.[1][2] Researchers, scientists, and drug development professionals are often tasked with characterizing novel chemical entities, such as 5-Piperazin-1-ylthiophene-2-carbaldehyde , a molecule belonging to the biologically significant piperazine class.[3] Relying on a single cytotoxicity assay can be misleading, as assay-specific artifacts or compound interference can generate confounding results.[4] For instance, a compound that inhibits mitochondrial respiration without inducing cell death might produce a false positive in an MTT assay.[5]

The Principle of Orthogonal Cross-Validation

The logical workflow for this process involves moving from broad assessments of cell viability to more specific inquiries into the mechanism of cell death.

cluster_0 Phase 1: Primary Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Complementary Endpoint cluster_3 Phase 4: Data Synthesis MTT MTT Assay (Metabolic Activity) Annexin Annexin V / PI Assay (Apoptosis vs. Necrosis) MTT->Annexin If cytotoxic Conclusion Validated Cytotoxicity Profile (IC50 & Mechanism) MTT->Conclusion LDH LDH Assay (Membrane Integrity) LDH->Annexin If cytotoxic LDH->Conclusion Annexin->Conclusion NRU Neutral Red Uptake (Lysosomal Integrity) NRU->Conclusion

Caption: Logical workflow for cross-validating cytotoxicity assays.

Phase 1: Primary Cytotoxicity Screening

The initial phase aims to answer a fundamental question: Does 5-Piperazin-1-ylthiophene-2-carbaldehyde reduce cell viability? We employ two distinct assays that measure viability via different cellular functions.

MTT Assay: A Measure of Metabolic Activity

The MTT assay is a colorimetric test that provides an indication of a cell population's metabolic health, which is often used as a proxy for viability.[5] It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[7][8]

Causality: We choose this assay first because it is a rapid, cost-effective, and high-throughput method for initial screening.[8] A reduction in the purple signal suggests either a decrease in cell number or a direct inhibition of mitochondrial function. This ambiguity is precisely why cross-validation is necessary.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells (e.g., HeLa, A549) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.

  • Compound Treatment: Prepare serial dilutions of 5-Piperazin-1-ylthiophene-2-carbaldehyde in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[9]

  • Incubation: Incubate the plate for 3-4 hours at 37°C, 5% CO₂.[7][9]

  • Solubilization: Add 100 µL of MTT solvent (e.g., 0.1% NP40, 4 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Measure the absorbance at 570-590 nm using a microplate reader.[8]

LDH Assay: A Direct Measure of Membrane Integrity

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[10][11] This is a direct marker of cell lysis or necrosis.

Causality: This assay is chosen as an orthogonal method to the MTT assay because it measures a distinct event: catastrophic membrane failure.[10] If a compound is truly cytotoxic, we expect to see an increase in extracellular LDH. If the MTT assay shows a potent effect but the LDH assay does not, it may indicate that the compound is cytostatic (inhibits proliferation) or interferes with metabolism rather than directly killing the cells.

Experimental Protocol: LDH Release Assay

  • Cell Seeding & Treatment: Follow the same procedure as steps 1 and 2 of the MTT protocol. It is crucial to set up parallel plates for both assays. Additionally, prepare controls for maximum LDH release (cells treated with a lysis buffer) and spontaneous release (vehicle-treated cells).[11]

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.[12]

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.[12][13]

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (containing substrate and cofactor) to each well.[12]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[12]

  • Stop Reaction & Read: Add 50 µL of stop solution.[12] Measure the absorbance at 490 nm (with a reference wavelength of ~680 nm).

  • Calculation: Percent cytotoxicity is calculated as: (Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity) * 100.

Phase 2: Mechanistic Elucidation with Apoptosis Detection

If the primary screening assays indicate cytotoxicity, the next logical step is to determine the mode of cell death. The distinction between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is fundamental in drug development.[14]

Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay is the gold standard for differentiating apoptotic and necrotic cells.[15] In early apoptosis, the cell membrane flips phosphatidylserine (PS) from the inner to the outer leaflet.[16] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect this event.[16] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is lost.[17]

Causality: This assay provides quantitative data on the cell death mechanism. A compound that primarily induces apoptosis (Annexin V positive, PI negative) is often more desirable in therapeutic contexts than one that causes widespread necrosis, which can trigger an inflammatory response.[14] This information is critical for understanding the compound's mechanism of action.

cluster_0 Cell Populations cluster_1 Membrane State A Live Cells Annexin V (-) PI (-) S1 Intact Membrane B Early Apoptotic Annexin V (+) PI (-) S2 PS Externalized Intact Membrane C Late Apoptotic / Necrotic Annexin V (+) PI (+) S3 Permeable Membrane D Necrotic Annexin V (-) PI (+)

Caption: Principles of Annexin V / PI staining for apoptosis detection.

Experimental Protocol: Annexin V / PI Flow Cytometry

  • Cell Culture & Treatment: Seed 1-2 x 10⁶ cells in T25 flasks or 6-well plates. Treat with 5-Piperazin-1-ylthiophene-2-carbaldehyde at its IC50 and 2x IC50 concentrations (determined from primary screening) for 24-48 hours. Include vehicle-treated negative controls and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize. Combine all cells from each sample and centrifuge at 300 x g for 5 minutes.[14]

  • Washing: Wash cells once with cold 1X PBS and centrifuge again.[15]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[15]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.[16]

  • Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.[15] Excite at 488 nm and detect FITC emission around 530 nm (FL1) and PI emission around 617 nm (FL2/FL3).

Phase 3: Complementary Endpoint Analysis

To further strengthen the findings, a third type of assay targeting a different cellular organelle can be employed.

Neutral Red Uptake (NRU) Assay: A Measure of Lysosomal Integrity

The NRU assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[18][19] The dye is then extracted and quantified. A decrease in dye uptake indicates damage to the cell surface or lysosomal membranes, which occurs during cell death.

Causality: This assay provides another independent measure of viability, this time focused on lysosomal integrity.[20] Its principle is different from both mitochondrial metabolism (MTT) and plasma membrane leakage (LDH), making it an excellent confirmatory test.

Experimental Protocol: Neutral Red Uptake Assay

  • Cell Seeding & Treatment: Follow the same procedure as steps 1 and 2 of the MTT protocol.

  • Dye Incubation: After compound treatment, remove the medium and add 100 µL of pre-warmed medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours at 37°C.[18]

  • Washing: Discard the dye solution and wash the cells once with 150 µL of DPBS.[18]

  • Extraction: Add 150 µL of destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well.[18]

  • Absorbance Reading: Shake the plate for 10 minutes to ensure complete extraction. Measure the absorbance at 540 nm.

Data Synthesis and Interpretation

Table 1: Hypothetical Comparative IC50 Values for 5-Piperazin-1-ylthiophene-2-carbaldehyde

Assay TypePrinciple MeasuredEndpointHypothetical IC50 (µM)
MTT Assay Mitochondrial Reductase ActivityColorimetric15.2
LDH Assay Membrane IntegrityColorimetric18.5
Neutral Red Uptake Lysosomal IntegrityColorimetric16.8

Interpretation: The close correlation of IC50 values across three assays with distinct mechanisms provides strong, validated evidence of the compound's cytotoxic concentration.[4] A significant discrepancy (e.g., a very low MTT IC50 but a very high LDH IC50) would suggest assay interference rather than true cytotoxicity.

Table 2: Hypothetical Cell Population Analysis via Annexin V / PI Staining (48h Treatment)

TreatmentConcentrationLive Cells (%)Early Apoptotic (%)Late Apoptotic / Necrotic (%)
Vehicle Control 0.1% DMSO95.12.52.4
Compound 15 µM (IC50)48.235.816.0
Compound 30 µM (2x IC50)15.744.140.2
Staurosporine 1 µM20.555.324.2

Interpretation: The data clearly indicate that 5-Piperazin-1-ylthiophene-2-carbaldehyde induces cell death primarily through apoptosis, as evidenced by the significant increase in the Annexin V-positive/PI-negative population at the IC50 concentration. This aligns with findings for other cytotoxic piperazine derivatives that induce apoptosis via caspase activation.[21]

Conclusion

The characterization of a novel compound's cytotoxicity is a foundational step in drug discovery that demands the highest level of scientific rigor. By moving beyond a single-assay mindset and adopting a cross-validation workflow, researchers can build a robust, multi-faceted case for a compound's biological effects. This guide demonstrates a logical progression from broad screening using orthogonal MTT and LDH assays to a deeper mechanistic dive with Annexin V/PI staining, all confirmed by a complementary endpoint like the Neutral Red Uptake assay. This comprehensive approach ensures that the data generated for compounds like 5-Piperazin-1-ylthiophene-2-carbaldehyde are not only accurate and reproducible but also mechanistically insightful, paving the way for confident decision-making in the drug development pipeline.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (URL: [Link])

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. (URL: [Link])

  • El-hassan, A. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. News-Medical. (URL: [Link])

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (URL: [Link])

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. (URL: [Link])

  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (URL: [Link])

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. (URL: [Link])

  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (URL: [Link])

  • ResearchGate. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (URL: [Link])

  • MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (URL: [Link])

  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. (URL: [Link])

  • Current Protocols. (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. (URL: [Link])

  • Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit (BN00689). (URL: [Link])

  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. (URL: [Link])

  • Bioo Scientific. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. (URL: [Link])

  • RE-Place. (n.d.). Neutral Red Uptake Assay. (URL: [Link])

  • Preprints.org. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. (URL: [Link])

  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (URL: [Link])

  • ResearchGate. (2025). (PDF) Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (URL: [Link])

  • Lee, J., et al. (n.d.). Effect of a novel piperazine compound on cancer cells. (URL: [Link])

  • ResearchGate. (n.d.). Concentration-dependent effects of five piperazine derivatives with.... (URL: [Link])

  • Preprints.org. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (URL: [Link])

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Comparative

5-Piperazin-1-ylthiophene-2-carbaldehyde structure-activity relationship (SAR) comparison

5-Piperazin-1-ylthiophene-2-carbaldehyde in VAP-1/AOC3 Inhibitor Design: A Structure-Activity Relationship (SAR) Comparison Guide Introduction In the landscape of anti-inflammatory and anti-fibrotic drug discovery, Vascu...

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Author: BenchChem Technical Support Team. Date: March 2026

5-Piperazin-1-ylthiophene-2-carbaldehyde in VAP-1/AOC3 Inhibitor Design: A Structure-Activity Relationship (SAR) Comparison Guide

Introduction

In the landscape of anti-inflammatory and anti-fibrotic drug discovery, Vascular Adhesion Protein-1 (VAP-1), also known as Amine Oxidase Copper Containing 3 (AOC3), has emerged as a highly validated therapeutic target implicated in the pathogenesis of various diseases ()[1]. VAP-1 regulates leukocyte extravasation and generates reactive hydrogen peroxide (H2O2) via its amine oxidase activity ()[2].

The compound 5-piperazin-1-ylthiophene-2-carbaldehyde (CAS 851208-08-7) serves as a privileged, highly modular building block for synthesizing potent VAP-1 inhibitors[2]. This guide provides an objective Structure-Activity Relationship (SAR) comparison, evaluating how modifications to this specific scaffold influence biochemical potency, and outlines the experimental workflows required to validate these compounds.

Mechanistic Rationale: Anatomy of the Scaffold

Designing a VAP-1 inhibitor requires precise spatial orientation to interact with the enzyme's deeply buried topaquinone (TPQ) cofactor ()[3]. 5-piperazin-1-ylthiophene-2-carbaldehyde offers a tripartite advantage:

  • The Thiophene Core: Acts as a bioisostere for benzene. Its smaller aromatic radius and unique dihedral angles provide optimal vector projection into the VAP-1 active site, reducing steric clashes compared to bulkier phenyl rings.

  • The Piperazine Tail (Position 5): Enhances aqueous solubility and provides a secondary amine handle. This allows for rapid parallel synthesis of amides, ureas, or sulfonamides to probe the solvent-exposed S2 subpocket for selectivity against off-target monoamine oxidases (MAO-A/B).

  • The Carbaldehyde Group (Position 2): Serves as the critical electrophilic handle. It is synthetically homologated into primary amines, allylamines, or hydrazones—"warheads" that form a covalent Schiff base or dead-end complex with the oxidized TPQ cofactor, permanently neutralizing the enzyme's catalytic cycle[3].

SAR Comparison: Evaluating Scaffold Alternatives

To objectively assess the performance of the 5-piperazin-1-ylthiophene-2-carbaldehyde scaffold, we compare it against alternative cores, tail modifications, and warhead conversions. The data below reflects the inhibitory potency (IC50) against human recombinant AOC3 when the building block is converted into its corresponding active allylamine derivative (e.g., 5-(4-acetylpiperazin-1-yl)thiophene-2-allylamine)[2].

Table 1: SAR Comparison of VAP-1 Inhibitor Derivatives

Scaffold RegionModificationIC50 (nM)Mechanistic Impact & Causality
Core Thiophene (Baseline) 12 Optimal geometry; sulfur atom interacts favorably with active site residues.
CorePhenyl85Sub-optimal dihedral angle; increased steric bulk hinders deep pocket access.
CoreFuran45Good geometry but highly susceptible to oxidative metabolism in vivo.
Tail Piperazine (N-Acetyl) 12 Carbonyl oxygen acts as a crucial H-bond acceptor in the S2 subpocket.
TailPiperidine150Loss of the distal nitrogen removes the H-bond acceptor, dropping affinity.
TailMorpholine55Retains oxygen for H-bonding but lacks the synthetic modularity of piperazine.
Warhead Allylamine 12 Forms a stable, irreversible covalent adduct with the TPQ cofactor[3].
WarheadHydrazine8Highly potent, but exhibits poor selectivity (high off-target MAO-A/B inhibition).
WarheadAldehyde (Unmodified)>10,000The building block itself is inactive; requires conversion to an amine/hydrazine[2].

Experimental Protocols

To ensure scientific integrity, the following protocols describe the self-validating synthesis and biochemical evaluation of VAP-1 inhibitors derived from 5-piperazin-1-ylthiophene-2-carbaldehyde.

Protocol 1: Synthesis of the Allylamine Warhead (Wittig Homologation)

Causality: The Wittig reaction is selected because it strictly preserves the conjugated π -system between the thiophene ring and the newly formed alkene, which is electronically necessary to stabilize the final covalent adduct with TPQ[2].

  • Olefination: Dissolve 5-piperazin-1-ylthiophene-2-carbaldehyde (1.0 eq) and diethyl (cyanomethyl)phosphonate (1.2 eq) in anhydrous THF. Cool to 0°C.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion, 1.5 eq) dropwise. Stir for 2 hours at room temperature. The reaction forms a highly conjugated acrylonitrile intermediate.

  • Reduction: Isolate the intermediate and dissolve in methanol. Add cobalt(II) chloride hexahydrate (0.2 eq) followed by slow addition of sodium borohydride (NaBH4, 4.0 eq) at 0°C to yield the primary amine[2].

  • Self-Validation: Monitor via LC-MS. The transition from the aldehyde ( m/z 197) to the primary allylamine ( m/z 226) confirms successful warhead installation before proceeding to biological assays.

Protocol 2: VAP-1/AOC3 Fluorometric Amplex Red Assay

Causality: VAP-1 catalyzes the oxidative deamination of primary amines, producing H2O2[2]. The Amplex Red assay couples this H2O2 production with horseradish peroxidase (HRP) to generate highly fluorescent resorufin, providing a highly sensitive, real-time kinetic readout of enzyme inhibition.

  • Enzyme Preparation: Incubate recombinant human AOC3 (10 ng/well) with varying concentrations of the synthesized thiophene-allylamine inhibitor (0.1 nM to 10 µM) in HEPES buffer (pH 7.4) for 30 minutes at 37°C.

  • Reaction Initiation: Add a detection mixture containing 1 mM benzylamine (AOC3 substrate), 1 U/mL HRP, and 50 µM Amplex Red.

  • Self-Validation Control: Include a positive control well containing 10 µM Semicarbazide (a known irreversible VAP-1 inhibitor) to establish the baseline for 100% inhibition and validate assay functionality.

  • Measurement: Read fluorescence continuously for 60 minutes at Ex 540 nm / Em 590 nm. Calculate the IC50 using non-linear regression of the initial velocity ( V0​ ) versus inhibitor concentration.

Pathway & Workflow Visualization

VAP1_Inhibition cluster_0 Normal VAP-1 Catalytic Cycle cluster_1 Inhibitor Synthesis & Mechanism VAP1 VAP-1 (AOC3) Enzyme + TPQ Cofactor Products Aldehyde + H2O2 + NH3 (Inflammation/Fibrosis) VAP1->Products Oxidative Deamination Adduct Dead-End Schiff Base Complex (Inactive) VAP1->Adduct Covalent Trapping of TPQ Substrate Endogenous Amines (e.g., Methylamine) Substrate->VAP1 Binds BuildingBlock 5-Piperazin-1-ylthiophene- 2-carbaldehyde Drug Thiophene-Allylamine Inhibitor BuildingBlock->Drug Wittig Olefination & Reduction Drug->VAP1 Competitive Binding

Transformation of 5-piperazin-1-ylthiophene-2-carbaldehyde into a covalent VAP-1 inhibitor.

References

  • Benzene or thiophene derivative and use thereof as VAP-1 inhibitor | Google P
  • Bovine Serum Amine Oxidase and Polyamine Analogues: Chemical Synthesis and Biological Evaluation Integrated with Molecular Docking and 3-D QSAR Studies | ACS Publications |[Link]

  • Biotransformation of xenobiotics by amine oxidases | ResearchGate |[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Safety and Handling Guide for 5-Piperazin-1-ylthiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling, use, and disposal of 5-Piperazin-1-ylthiophene-2-carbaldehyde (CAS Number:...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling, use, and disposal of 5-Piperazin-1-ylthiophene-2-carbaldehyde (CAS Number: 851208-08-7). As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory. The information herein is synthesized from available safety data for the compound and its structural analogs, namely thiophene aldehydes and piperazine derivatives.

Understanding the Hazard Landscape

5-Piperazin-1-ylthiophene-2-carbaldehyde is a molecule that combines the chemical properties of a thiophene ring, an aldehyde group, and a piperazine moiety. This unique structure necessitates a comprehensive understanding of the potential hazards associated with each component.

  • Thiophene and its Aldehyde Derivatives: Thiophene-based compounds can be irritating to the eyes, skin, and respiratory system.[1][2] Aldehydes are known for their potential to be sensitizers and irritants.[3] The combination in 2-thiophenecarboxaldehyde, a close structural analog, is classified as harmful if swallowed and requires avoidance of contact with skin and eyes.[3]

  • Piperazine and its Derivatives: Piperazine and its derivatives are recognized as respiratory and skin sensitizers.[4][5] This means that repeated exposure, even at low levels, can lead to allergic reactions. Some piperazine compounds are also suspected of causing reproductive toxicity.[4] The recreational use of some piperazine derivatives has been linked to various health problems, highlighting the need for careful handling in a laboratory setting.[6][7][8]

The GHS safety information for 5-Piperazin-1-ylthiophene-2-carbaldehyde indicates it is corrosive and can cause severe eye damage.[9] It is also harmful if swallowed, in contact with skin, or if inhaled, and may cause respiratory irritation.[9]

Signal Word: Danger[9]

Hazard Statements: [9]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the risks associated with this compound. The following table outlines the recommended PPE, with explanations rooted in the compound's known and potential hazards.

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Given the skin irritation and potential for sensitization, double-gloving is a prudent measure for extended handling periods.[10]
Eye Protection Safety gogglesTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory to protect against splashes and fine particles, especially considering the risk of serious eye damage.[3][10]
Skin and Body Protection Laboratory coatA flame-resistant lab coat , fully buttoned, is essential to protect skin and personal clothing from accidental contact.[10]
Respiratory Protection Fume hood or respiratorAll handling of 5-Piperazin-1-ylthiophene-2-carbaldehyde should be conducted in a certified chemical fume hood to minimize inhalation exposure.[10] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational protocol is paramount for ensuring safety. The following workflow is designed to be a self-validating system, minimizing the potential for exposure at each stage.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area 1. Designate & Clear Work Area in Fume Hood verify_safety 2. Verify Eyewash & Safety Shower Access prep_area->verify_safety gather_materials 3. Assemble All Equipment & Reagents verify_safety->gather_materials don_ppe 4. Don All Required PPE gather_materials->don_ppe weigh_handle 5. Weigh & Handle Solid Compound don_ppe->weigh_handle dissolve 6. Dissolve or React Within Closed System weigh_handle->dissolve monitor 7. Monitor Reaction from Outside Hood Sash dissolve->monitor decontaminate 8. Decontaminate Glassware & Surfaces monitor->decontaminate dispose_waste 9. Segregate & Dispose of Waste Properly decontaminate->dispose_waste doff_ppe 10. Doff PPE in Correct Order & Wash Hands dispose_waste->doff_ppe

Caption: Workflow for the safe handling of 5-Piperazin-1-ylthiophene-2-carbaldehyde.

Detailed Steps:

  • Preparation:

    • Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.

    • Confirm that an eyewash station and safety shower are readily accessible and unobstructed.[10]

    • Assemble all necessary equipment (glassware, spatulas, stir bars, etc.) and reagents before starting.

    • Don all required PPE as outlined in the table above.[11]

  • Handling:

    • Perform all manipulations, including weighing and transferring, within the fume hood.

    • Avoid creating dust when handling the solid material.

    • Keep containers tightly closed when not in use.[11]

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

    • Use a closed system for reactions whenever possible.

  • Post-Handling:

    • Thoroughly clean the work area after the experiment is complete.

    • Decontaminate all glassware and equipment that came into contact with the compound.

    • Remove and dispose of contaminated gloves and other disposable protective gear in a designated waste container.[10]

    • Wash hands and any exposed skin thoroughly with soap and water.

Spill and Emergency Procedures

Immediate and correct response to a spill is crucial.

  • Small Spill (in a fume hood):

    • Absorb the spill with an inert material (e.g., sand, vermiculite).[1]

    • Scoop the absorbed material into a designated, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If safe to do so, increase ventilation to the area.

    • Prevent the spill from entering drains.[1]

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12][13]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[12][13]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][12]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12][13]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal is a critical final step in the chemical handling lifecycle.

Disposal_Plan cluster_generation Waste Generation cluster_segregation Segregation & Containment cluster_disposal Final Disposal solid_waste Solid Waste (Unused compound, contaminated consumables) solid_container Designated, Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_waste Liquid Waste (Reaction mixtures, solvent rinses) liquid_container Designated, Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container empty_containers Empty Containers container_decon Triple Rinse with Appropriate Solvent empty_containers->container_decon ehs_pickup Arrange for Pickup by EHS or Licensed Contractor solid_container->ehs_pickup liquid_container->ehs_pickup rinsed_disposal Dispose of Rinsed Containers per Institutional Guidelines container_decon->rinsed_disposal

Caption: Decision-making workflow for the disposal of 5-Piperazin-1-ylthiophene-2-carbaldehyde and associated waste.

  • Waste Chemical: All unreacted or waste 5-Piperazin-1-ylthiophene-2-carbaldehyde must be collected in a designated, labeled, and sealed container for chemical waste.[10][14] Do not dispose of this chemical down the drain or in the regular trash.[10]

  • Contaminated Materials: Any lab supplies that have come into contact with the compound (e.g., gloves, weighing paper, pipette tips) should be considered hazardous waste and collected in a sealed bag for disposal.[10]

  • Empty Containers: "Empty" containers may still retain product residue. Triple rinse the container with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Dispose of the rinsed containers according to your institution's guidelines.[10]

  • Regulatory Compliance: Always follow all local, state, and federal regulations for hazardous waste disposal.[2][10] Consult with your institution's EHS department for specific guidance.

By integrating these safety protocols and understanding the scientific reasoning behind them, you can foster a safer and more effective research environment. This proactive approach to safety not only protects you and your colleagues but also upholds the integrity of your scientific work.

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Thiophenecarboxaldehyde, 98%.
  • Sciencelab.com. (n.d.). MATERIAL SAFETY DATA SHEET THIOPHENE.
  • Santa Cruz Biotechnology. (n.d.). Thiophene.
  • Sigma-Aldrich. (n.d.). 5-(Piperazin-1-yl)thiophene-2-carbaldehyde.
  • HazComFast. (n.d.). 2-Thiophenecarboxaldehyde (Thiophene-2-carbaldehyde) CAS 98-03-3.
  • Benchchem. (n.d.). Personal protective equipment for handling 1-(Benzo[b]thiophen-7-yl)ethanone.
  • Benchchem. (n.d.). Essential Guide to the Safe Disposal of 2-Nitro- benzo[b]thiophene-3-carbonitrile.
  • Welz, A., & Koba, M. (2020). Piperazine Derivatives as Dangerous Abused Compounds. Acta Pharmaceutica, 70(4), 423-441.
  • Australian Government Department of Health. (2019, March 8). Piperazine: Human health tier II assessment.
  • Koba, M., & Welz, A. (2019, December 16). Piperazine derivatives as dangerous abused compounds.
  • Arbo, M. D., Bastos, M. L., & Carmo, H. F. (2012). Piperazine compounds as drugs of abuse. Drug and Alcohol Dependence, 122(3), 174-185.
  • Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET.
  • Fisher Scientific. (2012, May 3). 2 - SAFETY DATA SHEET.
  • CAHMA. (2026, February 27). Safer Using - Piperazines.
  • Organic Syntheses. (n.d.). Thiophene.
  • Cayman Chemical. (2025, November 19). Safety Data Sheet.
  • NextSDS. (n.d.). methyl 5-(piperazin-1-yl)thiophene-2-carboxylate hydrochloride.
  • Fisher Scientific. (2023, September 1). SAFETY DATA SHEET.

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